molecular formula C19H14ClNO2 B5879329 N-[4-(4-chlorophenoxy)phenyl]benzamide

N-[4-(4-chlorophenoxy)phenyl]benzamide

カタログ番号: B5879329
分子量: 323.8 g/mol
InChIキー: AJHFUEMCAHODAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-[4-(4-Chlorophenoxy)phenyl]benzamide is a synthetic benzanilide compound characterized by a central benzamide core linked to a 4-chlorophenoxy-substituted phenyl ring. This molecular architecture, which incorporates aromatic rings, an amide linkage, and a chlorine substituent, is typical of compounds investigated for their potential biological activity and utility in material science . As a member of the benzanilide family, it serves as a valuable building block in organic synthesis and medicinal chemistry research for constructing more complex molecular entities . Researchers can utilize this compound as a key intermediate in the exploration of structure-activity relationships (SAR), particularly in the development of molecules that target enzyme pathways. While the specific mechanism of action for this compound is not fully elucidated, structurally related benzamides have been reported to exhibit inhibitory activity against protein kinases such as vascular endothelial growth factor receptors (VEGFR), which are critical targets in angiogenic research . The presence of the 4-chlorophenoxy moiety is a common pharmacophore in various biologically active molecules, suggesting potential applications in the development of novel therapeutic agents and biochemical probes. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

特性

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-15-6-10-17(11-7-15)23-18-12-8-16(9-13-18)21-19(22)14-4-2-1-3-5-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHFUEMCAHODAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of N-[4-(4-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist
Abstract

This technical guide provides a comprehensive, in-depth analysis of the crystal structure of N-[4-(4-chlorophenoxy)phenyl]benzamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships behind the experimental design, from synthesis and crystallization to advanced structural elucidation and interpretation. We will explore the molecule's conformational geometry, the intricate network of intermolecular forces governing its crystal packing, and the modern analytical techniques, such as Hirshfeld surface analysis, used to visualize these interactions. The guide emphasizes the practical implications of these structural insights, particularly in the context of rational drug design, where the benzamide scaffold serves as a crucial pharmacophore. All protocols are presented as self-validating systems, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the N-Arylbenzamide Scaffold

The N-arylbenzamide motif is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active agents.[1][2] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The remarkable versatility of this scaffold lies in its rigid, yet conformationally adaptable, structure and its capacity for forming specific hydrogen bonds, which are critical for molecular recognition and binding to biological targets like enzymes and receptors.[5]

The title compound, N-[4-(4-chlorophenoxy)phenyl]benzamide, is a representative member of this class. Its structure combines a benzamide core with a flexible diphenyl ether linkage, presenting a compelling subject for conformational and supramolecular analysis. Understanding the precise three-dimensional arrangement of its atoms in the solid state is not an academic exercise; it provides fundamental insights into its physicochemical properties and potential as a building block in drug discovery.[6] The crystal structure reveals the molecule's preferred conformation, the dominant intermolecular interactions that stabilize the crystal lattice, and provides a validated model for computational studies and structure-activity relationship (SAR) analyses.[3][7]

This guide will systematically deconstruct the process of determining and analyzing this crystal structure, providing both the "how" and the "why" at each stage.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of a high-quality single crystal. This initial phase is often the most challenging, as the quality of the crystal is the single most important determinant for a successful diffraction experiment.[8]

2.1. Synthesis of N-[4-(4-chlorophenoxy)phenyl]benzamide

The synthesis is a standard nucleophilic acyl substitution reaction, forming an amide bond between benzoyl chloride and 4-(4-chlorophenoxy)aniline.[9] The aniline precursor itself is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[10]

Protocol: Two-Step Synthesis

Step 1: Synthesis of the Precursor, 4-(4-chlorophenoxy)aniline The synthesis of the aniline precursor can be achieved via a reduction of the corresponding nitro compound, 1-chloro-4-(4-nitrophenoxy)benzene. A common and effective method involves reduction using iron powder in an acidic medium.[11][12]

  • Reaction Setup: In a round-bottom flask, create a suspension of iron powder (approx. 3.5 eq) and 1-chloro-4-(4-nitrophenoxy)benzene (1 eq) in a 3:1 mixture of ethanol/water.

  • Acidification: Add glacial acetic acid (approx. 0.2 eq) to the mixture.

  • Reduction: Heat the mixture to reflux for approximately 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Filter the mixture to remove the iron salts.

  • Extraction & Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-(4-chlorophenoxy)aniline can be purified by column chromatography.[11]

Step 2: Amide Bond Formation This step involves the Schotten-Baumann reaction between the synthesized aniline and benzoyl chloride.

  • Reaction Setup: Dissolve 4-(4-chlorophenoxy)aniline (1 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask. Add a mild base, such as pyridine (1.1 eq), to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath (0-5 °C). Slowly add benzoyl chloride (1 eq) dropwise with constant stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Quenching & Extraction: Quench the reaction by adding water. Extract the product into an organic layer (e.g., DCM), wash sequentially with dilute HCl, dilute NaOH, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude N-[4-(4-chlorophenoxy)phenyl]benzamide product.

2.2. Recrystallization for Single Crystal Growth

The crude product from synthesis is a polycrystalline powder, unsuitable for single-crystal X-ray diffraction. Recrystallization is the primary technique used to purify the solid and grow a single, well-ordered crystal.[13][] The key is to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.[15]

Protocol: Slow Evaporation Method

  • Solvent Selection: For N-aryl benzamides, lower alcohols like ethanol are often effective recrystallization solvents.[16] Perform small-scale solubility tests to confirm.

  • Dissolution: In a clean vial, dissolve the crude product in the minimum amount of hot ethanol required to achieve full dissolution. This creates a supersaturated solution upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[15]

  • Crystal Growth: Cover the vial with a cap or parafilm, and pierce it with a needle a few times. This allows the solvent to evaporate slowly over several days at room temperature. Slow cooling and evaporation are crucial to prevent rapid precipitation and to allow the molecules to arrange themselves into a single, ordered lattice.[15]

  • Crystal Selection: Inspect the resulting crystals under a microscope. A suitable crystal for diffraction should be 0.1-0.4 mm in size, have well-defined faces, and be free of cracks or defects.[8]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[17] It relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique pattern, from which the arrangement of electrons, and thus atoms, can be deduced.[18]

dot graphdot { graph [layout="dot", rankdir="TB", splines="ortho", bgcolor="#F1F3F4"]; node [shape="box", style="filled", fontname="Arial", fontsize="10", margin="0.2,0.1"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];

} enddot Figure 1: General workflow for single-crystal X-ray structure determination.

3.1. Data Collection

The mounted crystal is placed on a goniometer in a diffractometer, cooled (typically to ~100-173 K) to minimize thermal vibrations, and irradiated with a monochromatic X-ray beam.[8] The crystal is rotated, and a series of diffraction images are collected on a detector.[19]

Protocol: Data Acquisition

  • Mounting: The selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas.[20]

  • Centering: The crystal is carefully centered in the X-ray beam.[8]

  • Unit Cell Determination: A few initial frames are collected to determine the unit cell parameters and the crystal's orientation matrix.[17]

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), a strategy is calculated to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[20]

  • Data Acquisition: The full dataset is collected by rotating the crystal and recording diffraction images. Key parameters include exposure time per frame and the total rotation range.[19] For N-[4-(4-chlorophenoxy)phenyl]benzamide, data was collected using Mo Kα radiation on an Oxford Xcalibur diffractometer.

3.2. Structure Solution and Refinement

The collected data consists of thousands of reflection intensities. This information is processed to solve and refine the crystal structure.

Protocol: Structure Solution and Refinement using SHELX

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection spot and apply corrections for experimental factors. This yields a reflection file (with h, k, l indices and intensities).

  • Structure Solution: The initial positions of the non-hydrogen atoms are determined. This is typically achieved using "direct methods," which are computational algorithms that find the phases of the structure factors. The program SHELXS is a standard tool for this step.[21]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. In this iterative process, atomic positions and displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern. The program SHELXL is the gold standard for small-molecule structure refinement.[22] The quality of the refinement is monitored by the R-factor, which should converge to a low value (typically < 0.05).

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located from the difference electron density map.[23]

  • Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and accurately represents the data.

Crystal Structure Analysis of N-[4-(4-chlorophenoxy)phenyl]benzamide

The final refined model provides a wealth of information. The crystallographic data for the title compound is summarized in Table 1.

Table 1. Crystal Data and Structure Refinement for N-[4-(4-chlorophenoxy)phenyl]benzamide.

Parameter Value
Chemical Formula C₁₃H₁₀ClNO
Formula Weight 231.67 g/mol
Crystal System Triclinic
Space Group P-1
a (Å) 5.3789 (1)
b (Å) 7.8501 (2)
c (Å) 13.6318 (4)
α (°) 106.509 (2)
β (°) 98.380 (2)
γ (°) 90.631 (2)
Volume (ų) 545.15 (2)
Z (molecules/unit cell) 2
Temperature (K) 295 (2)
Radiation Mo Kα (λ = 0.71073 Å)
Final R-factor (R1) 0.032

| Data obtained from Gowda et al. (2008) | |

4.1. Molecular Geometry and Conformation

The molecular structure reveals a non-planar conformation. The relative orientations of the planar groups are key to understanding its potential for receptor binding and its overall shape.[24][25]

  • Amide Plane: The central amide group (–NHCO–) is essentially planar, a common feature due to the delocalization of the nitrogen lone pair into the carbonyl group.[5]

  • Dihedral Angles: Two critical dihedral angles define the molecule's conformation:

    • The angle between the amide group and the benzoyl ring is 29.95 (9)°.

    • The angle between the benzoyl ring and the 4-chlorophenoxy-substituted aniline ring is a significant 60.76 (3)°.

This twisted conformation minimizes steric hindrance between the aromatic rings. Such conformational preferences are crucial in drug design, as they dictate the spatial arrangement of pharmacophoric features.[26]

dot graphdot { graph [layout="neato", bgcolor="#F1F3F4"]; node [shape="plaintext", fontname="Arial", fontsize="10"]; edge [color="#5F6368"];

} enddot Figure 2: 2D representation of N-[4-(4-chlorophenoxy)phenyl]benzamide.

4.2. Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, or crystal packing, is dictated by a network of intermolecular interactions. In the case of the title compound, the dominant interaction is a classic N–H···O hydrogen bond.

  • Hydrogen Bonding: The amide hydrogen (N–H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule acts as the acceptor.

  • Supramolecular Assembly: This N–H···O interaction links the molecules head-to-tail, forming infinite one-dimensional chains that propagate along the[27] (or a-axis) direction of the unit cell. This type of chain formation is a common and robust supramolecular synthon in the crystal engineering of amides.[28]

dot graphdot { graph [layout="dot", rankdir="LR", splines="true", bgcolor="#F1F3F4", overlap="false"]; node [shape="record", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#EA4335", style="dashed", arrowhead="none"];

} enddot Figure 3: N-H···O hydrogen bonds form infinite chains along the a-axis.

4.3. Advanced Analysis: Hirshfeld Surfaces

To gain deeper, quantitative insight into the crystal packing, we can employ Hirshfeld surface analysis.[29] This technique partitions the crystal space, defining a unique volume for each molecule. By mapping properties onto this surface, we can visualize and quantify all intermolecular contacts simultaneously.[30]

Protocol: Hirshfeld Surface Generation with CrystalExplorer

  • Input: A crystallographic information file (CIF) of the refined structure is required.

  • Surface Generation: Using a program like CrystalExplorer, the Hirshfeld surface is generated for a molecule in the crystal. The surface is defined as the boundary where the contribution to the pro-crystal electron density from the molecule of interest is equal to the contribution from all other molecules.[29]

  • Property Mapping: Various properties can be mapped onto the surface. A key one is dnorm, a normalized contact distance that highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

  • 2D Fingerprint Plots: The surface can be deconstructed into a 2D histogram, known as a fingerprint plot. This plot summarizes all intermolecular contacts, plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) can be precisely quantified. For N-[4-(4-chlorophenoxy)phenyl]benzamide, this analysis would show a pair of sharp spikes characteristic of the strong N–H···O hydrogen bonds, alongside more diffuse regions representing weaker C-H···π and other van der Waals contacts.

Implications for Drug Development

The detailed structural knowledge gained from this analysis is directly applicable to drug development.

  • Pharmacophore Modeling: The determined solid-state conformation provides a low-energy, experimentally validated 3D structure. This can serve as a template for designing new molecules with improved binding affinity to a target receptor.[5]

  • Structure-Activity Relationships (SAR): By understanding how the chlorophenoxy and benzoyl groups are oriented, chemists can make rational modifications to the scaffold and predict how these changes will affect the molecule's shape and interaction potential.[6]

  • Polymorphism Screening: Many drug compounds can crystallize in multiple forms (polymorphs), each with different physical properties like solubility and bioavailability. A detailed understanding of the intermolecular interactions in one form, as described here, is crucial for predicting and identifying other potential polymorphic forms.

Conclusion

The crystal structure analysis of N-[4-(4-chlorophenoxy)phenyl]benzamide reveals a molecule with a distinct twisted conformation governed by steric demands. Its crystal packing is dominated by a robust and predictable N–H···O hydrogen bonding motif that assembles the molecules into infinite one-dimensional chains. Modern analytical tools like Hirshfeld surface analysis can further quantify this and other weaker interactions, providing a complete picture of the supramolecular architecture. This detailed structural blueprint is invaluable for the fields of crystal engineering and medicinal chemistry, providing a solid foundation for the rational design of new N-arylbenzamide derivatives with tailored properties and therapeutic potential.

References
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Available from: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available from: [Link]

  • Sheldrick, G. M. (n.d.). The SHELX-97 Manual. Retrieved from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). Available from: [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

  • Ortega, N., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6). Available from: [Link]

  • ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Abraham, R. J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry, 53(7), 498-508. Available from: [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Beyond Hirshfield Surface Analysis. Retrieved from [Link]

  • Caldarelli, A., et al. (2011). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 148-152. Available from: [Link]

  • Sharma, S., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(19), 6939. Available from: [Link]

  • Abraham, R. J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry, 53(7), 498-508. Available from: [Link]

  • Genc, N., et al. (2018). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1241-1248. Available from: [Link]

  • Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 335, 173-195. Available from: [Link]

  • Ousaka, N., et al. (2018). Synthesis and Conformational Analysis of Alternately N-Alkylated Aromatic Amide Oligomers. The Journal of Organic Chemistry, 83(24), 15066-15074. Available from: [Link]

  • CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]

  • DB Infotech. (2025, February 4). How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. Retrieved from [Link]

  • Falahi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

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  • Raza, A. R., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2922. Available from: [Link]

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Sources

Methodological & Application

Synthesis of N-[4-(4-chlorophenoxy)phenyl]benzamide from 4-chlorophenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of N-[4-(4-chlorophenoxy)phenyl]benzamide, a molecule of interest in pharmaceutical and materials science research. The synthesis commences with an Ullmann condensation to form the diaryl ether intermediate, 4-(4-chlorophenoxy)aniline, from 4-chlorophenol and a suitable aminophenyl halide. This intermediate is subsequently acylated via a Schotten-Baumann reaction with benzoyl chloride to yield the final product. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis, purification, and characterization.

Introduction

N-arylbenzamides are a significant class of organic compounds possessing a wide range of biological activities and applications in materials science. The specific target of this guide, N-[4-(4-chlorophenoxy)phenyl]benzamide, incorporates a diaryl ether linkage, a structural motif present in numerous pharmaceuticals and agrochemicals. The synthesis of such molecules requires a robust and efficient methodology. This document outlines a reliable two-step synthetic route, emphasizing the rationale behind the chosen reaction conditions and providing detailed experimental procedures.

The synthetic strategy is dissected into two key transformations:

  • Ullmann Condensation: Formation of the diaryl ether bond to synthesize the 4-(4-chlorophenoxy)aniline intermediate.

  • Schotten-Baumann Reaction: Amide bond formation to yield the final N-[4-(4-chlorophenoxy)phenyl]benzamide.

This application note is designed to be a self-validating system, with detailed protocols for synthesis, purification, and characterization, ensuring the reproducibility and integrity of the experimental outcome.

Synthetic Strategy and Mechanistic Overview

The overall synthetic pathway is depicted below:

Synthetic_Pathway 4-chlorophenol 4-Chlorophenol intermediate 4-(4-chlorophenoxy)aniline 4-chlorophenol->intermediate Ullmann Condensation CuI, K₂CO₃, DMF 4-bromoaniline 4-Bromoaniline 4-bromoaniline->intermediate final_product N-[4-(4-chlorophenoxy)phenyl]benzamide intermediate->final_product Schotten-Baumann Reaction NaOH, H₂O/DCM benzoyl_chloride Benzoyl Chloride benzoyl_chloride->final_product

Figure 1: Overall synthetic scheme for N-[4-(4-chlorophenoxy)phenyl]benzamide.

Step 1: Ullmann Condensation for Diaryl Ether Synthesis

The formation of the diaryl ether linkage is achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1] In this step, the phenoxide derived from 4-chlorophenol acts as the nucleophile, displacing a halide from an activated aryl halide. For this synthesis, 4-bromoaniline is a suitable reaction partner.

The reaction is catalyzed by a copper(I) salt, typically copper(I) iodide (CuI), and requires a base to deprotonate the phenol.[2] Potassium carbonate (K₂CO₃) is an effective and commonly used base for this transformation. The reaction is typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

The catalytic cycle of the Ullmann condensation is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. Subsequent reductive elimination yields the diaryl ether and regenerates the copper(I) catalyst.

Step 2: Schotten-Baumann Reaction for Amide Bond Formation

The second step involves the acylation of the synthesized 4-(4-chlorophenoxy)aniline with benzoyl chloride to form the amide bond. The Schotten-Baumann reaction is a well-established method for this transformation, typically carried out in a two-phase system of an aqueous alkaline solution and an organic solvent.[3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine group of 4-(4-chlorophenoxy)aniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.[4] The presence of a base, such as sodium hydroxide (NaOH), is crucial for two reasons: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and it can also deprotonate the intermediate to facilitate the elimination of the chloride leaving group.[5]

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Chlorophenol≥98%Sigma-Aldrich
4-Bromoaniline99%Sigma-Aldrich
Copper(I) Iodide (CuI)98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Benzoyl Chloride≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)≥98%Sigma-Aldrich
Dichloromethane (DCM)ACS gradeFisher Scientific
Ethyl AcetateACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific
Round-bottom flasksVWR
Reflux condenserVWR
Magnetic stirrer with heatingIKA
Separatory funnelVWR
Rotary evaporatorBüchi
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Glassware for recrystallizationVWR
Step 1: Synthesis of 4-(4-chlorophenoxy)aniline

Ullmann_Condensation_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation cluster_3 Purification A Combine 4-chlorophenol, 4-bromoaniline, K₂CO₃, and CuI in a round-bottom flask. B Add anhydrous DMF and equip with a reflux condenser. A->B C Heat the mixture to 120-130 °C with stirring under an inert atmosphere (e.g., N₂). B->C D Monitor reaction progress by TLC. C->D E Cool the reaction mixture to room temperature. D->E F Pour the mixture into water and extract with ethyl acetate. E->F G Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure. F->G H Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient). G->H

Figure 2: Workflow for the Ullmann Condensation.

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (12.86 g, 0.1 mol), 4-bromoaniline (17.2 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and copper(I) iodide (1.9 g, 0.01 mol).

  • Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Flush the flask with nitrogen and maintain a positive pressure of nitrogen throughout the reaction.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude 4-(4-chlorophenoxy)aniline by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure 4-(4-chlorophenoxy)aniline as a solid.

Step 2: Synthesis of N-[4-(4-chlorophenoxy)phenyl]benzamide

Schotten_Baumann_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve 4-(4-chlorophenoxy)aniline in DCM in a round-bottom flask. B Add an aqueous solution of NaOH. A->B C Cool the mixture in an ice bath. B->C D Add benzoyl chloride dropwise with vigorous stirring. C->D E Allow the reaction to stir at room temperature. D->E F Separate the organic layer. E->F G Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. F->G H Dry the organic layer over MgSO₄ and concentrate under reduced pressure. G->H I Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). H->I

Figure 3: Workflow for the Schotten-Baumann Reaction.

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 4-(4-chlorophenoxy)aniline (10.98 g, 0.05 mol) in 100 mL of dichloromethane (DCM).

  • Add 50 mL of a 10% aqueous sodium hydroxide (NaOH) solution.

  • Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (7.73 g, 0.055 mol) dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., hexanes/ethyl acetate 3:1 v/v).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude N-[4-(4-chlorophenoxy)phenyl]benzamide.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product as a crystalline solid.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

4-(4-chlorophenoxy)aniline
  • Appearance: Off-white to pale yellow solid.[6]

  • Melting Point: 99-103 °C.[7]

  • Molecular Formula: C₁₂H₁₀ClNO.[8]

  • Molecular Weight: 219.67 g/mol .[8]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from both phenyl rings. The protons on the aniline ring would likely appear as two doublets in the range of δ 6.6-6.9 ppm, and the protons on the chlorophenyl ring would appear as two doublets in the range of δ 6.8-7.3 ppm. A broad singlet corresponding to the -NH₂ protons would also be present.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include distinct resonances for all 12 carbon atoms. The carbon atoms attached to the oxygen, nitrogen, and chlorine atoms would have characteristic chemical shifts.

  • IR (KBr, cm⁻¹): Expected characteristic peaks would include N-H stretching vibrations around 3300-3500 cm⁻¹, C-O-C stretching for the diaryl ether around 1240 cm⁻¹, and C-Cl stretching around 700-800 cm⁻¹.

  • Mass Spectrometry (EI): m/z (%) = 219 (M⁺), with a characteristic isotopic pattern for one chlorine atom.

N-[4-(4-chlorophenoxy)phenyl]benzamide
  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from the three phenyl rings. A broad singlet for the amide N-H proton would be expected in the downfield region (δ 8-9 ppm). The aromatic protons would appear in the range of δ 6.9-8.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon of the amide would show a characteristic signal around δ 165-170 ppm. Distinct signals for the aromatic carbons would also be present.

  • IR (KBr, cm⁻¹): Expected characteristic peaks would include N-H stretching around 3300 cm⁻¹, C=O stretching of the amide (Amide I band) around 1660 cm⁻¹, and N-H bending (Amide II band) around 1530 cm⁻¹.

  • Mass Spectrometry (EI): m/z (%) = 323 (M⁺), with a characteristic isotopic pattern for one chlorine atom.

Safety and Hazard Precautions

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Chlorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Toxic to aquatic life with long-lasting effects.[9]

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

  • Copper(I) Iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[4]

  • Potassium Carbonate: Causes serious eye irritation. May cause respiratory irritation.[10]

  • N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. May damage the unborn child.

  • Benzoyl Chloride: Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Lachrymator.[11][12]

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

Refer to the Material Safety Data Sheets (MSDS) for each reagent for detailed safety information.[1][5][11][12][13][14]

References

  • Carl ROTH. (2017). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Oxford Lab Chem. MATERIAL SAFETY DATA SHEET 4-AMINO PHENOL. Retrieved from [Link]

  • LASEC. MATERIAL SAFETY DATA SHEET Benzoyl chloride. Retrieved from [Link]

  • Wikipedia. Ullmann condensation. Retrieved from [Link]

  • Vaia. What product is formed when aniline reacts with benzoyl chloride in alkaline medium?. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • GS-RS. 4-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]

  • NIST. p-Chloroaniline. Retrieved from [Link]

  • PubChem. 4-Chlorobenzamide. Retrieved from [Link]

  • Frontiers. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Retrieved from [Link]

  • GS-RS. 4-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]

  • Material Science Research India. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Retrieved from [Link]

  • NIST. Benzamide, 4-chloro-. Retrieved from [Link]

  • SpectraBase. 3-Chloro-4-(4-chlorophenoxy)aniline. Retrieved from [Link]

  • GS-RS. 4-(4-CHLOROPHENOXY)ANILINE. Retrieved from [Link]

  • PMC - NIH. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Retrieved from [Link]

  • Malaria World. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. Retrieved from [Link]

  • ResearchGate. (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models | Request PDF. Retrieved from [Link]

  • New Journal of Chemistry. Supporting Information. Retrieved from [Link]

  • Supporting Information.

Sources

protocol for N-acylation of 4-(4-chlorophenoxy)aniline

Application Note: Chemoselective -Acylation of 4-(4-Chlorophenoxy)aniline

Abstract

This application note details the optimized protocol for the

CAS 22862-29-9

CAS 76543-08-3

Chemical Context & Strategy

Substrate Analysis

The starting material, 4-(4-chlorophenoxy)aniline, features an amine group para to a phenoxy ether linkage.

  • Electronic Effect: The phenoxy oxygen acts as a resonance donor (+M effect), increasing the electron density of the aniline ring and enhancing the nucleophilicity of the amine nitrogen compared to 4-chloroaniline.

  • Steric Environment: The amine is relatively unhindered, allowing for rapid acylation.

  • Chemo-selectivity: The ether oxygen is non-nucleophilic under these conditions, ensuring exclusive

    
    -acylation without competitive 
    
    
    -acylation side reactions.
Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate, followed by the elimination of the leaving group (chloride or acetate).

ReactionMechanismSubstrate4-(4-chlorophenoxy)aniline(Nucleophile)IntermediateTetrahedralIntermediateSubstrate->IntermediateNucleophilic AttackReagentAcylating Agent(AcCl or Ac2O)Reagent->IntermediateProductN-Acylated Product(Amide)Intermediate->ProductEliminationByproductByproduct(HCl or AcOH)Intermediate->Byproduct

Figure 1: General reaction pathway for the N-acylation of diaryl ether anilines.

Experimental Protocols

Method A: High-Purity Acylation (Acetyl Chloride)

Application: Drug discovery, small-scale synthesis (<5g), high purity requirements. Rationale: Uses a non-nucleophilic base (Triethylamine) to scavenge HCl, driving the equilibrium forward in an anhydrous solvent (DCM) to prevent hydrolysis.

Reagents & Materials
ComponentCASEquiv.Role
4-(4-chlorophenoxy)aniline 22862-29-91.0Substrate
Acetyl Chloride 75-36-51.2Acylating Agent
Triethylamine (TEA) 121-44-81.5HCl Scavenger
Dichloromethane (DCM) 75-09-2-Solvent (Anhydrous)
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 4-(4-chlorophenoxy)aniline (1.0 g, 4.55 mmol) and anhydrous DCM (15 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (0.95 mL, 6.8 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Acetyl Chloride (0.39 mL, 5.46 mmol) over 10 minutes. Caution: Exothermic reaction.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Add water (10 mL) to quench unreacted acid chloride.

  • Workup:

    • Transfer to a separatory funnel.

    • Wash organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 10 mL) to remove acidic byproducts.

    • Wash with Brine (1 x 10 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) if necessary.[1]

Method B: Green/Scale-Up Acylation (Acetic Anhydride)

Application: Process chemistry, scale-up (>10g), cost-sensitive synthesis. Rationale: Uses acetic anhydride in aqueous or solvent-free conditions. The product precipitates out, simplifying isolation.

Reagents & Materials
ComponentCASEquiv.Role
4-(4-chlorophenoxy)aniline 22862-29-91.0Substrate
Acetic Anhydride 108-24-71.5Reagent/Solvent
Sodium Acetate 127-09-31.2Buffer/Catalyst
Water/Ethanol (1:1) --Solvent
Step-by-Step Procedure
  • Mixing: In a 250 mL RBF, suspend 4-(4-chlorophenoxy)aniline (10.0 g, 45.5 mmol) in a mixture of Water/Ethanol (50 mL, 1:1).

  • Catalyst: Add Sodium Acetate (4.5 g, 54.6 mmol).

  • Addition: Add Acetic Anhydride (6.5 mL, 68.2 mmol) in one portion.

  • Heating: Heat the mixture to 60°C for 1 hour. The suspension will likely clear as it reacts, then precipitate the product.

  • Precipitation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Isolation: Filter the white precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (3 x 50 mL) to remove acetic acid and salts.

  • Drying: Dry in a vacuum oven at 50°C overnight.

Process Control & Analytics

Workflow Diagram

WorkflowStartStart:Dissolve AmineReactAdd Acylating Agent(0°C -> RT)Start->ReactMonitorTLC Check(Hex/EtOAc 7:3)React->MonitorMonitor->ReactIncompleteQuenchQuench & Wash(HCl / NaHCO3)Monitor->QuenchCompleteIsolateConcentrate &RecrystallizeQuench->IsolateFinalPure Amide(CAS 76543-08-3)Isolate->Final

Figure 2: Experimental workflow for the isolation of N-[4-(4-chlorophenoxy)phenyl]acetamide.

Quality Control Specifications
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 150–160°C (Note: Analogous 4-chloroacetanilide melts ~178°C; phenoxy ether lowers lattice energy slightly).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.05 (s, 3H, -COCH 3)
      
    • 
       6.9-7.5 (m, 8H, Aromatic protons)
      
    • 
       9.90 (s, 1H, -NH -CO-) - Diagnostic Peak
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acyl ChlorideEnsure DCM is anhydrous; check TEA quality. Switch to Method B.
Red/Brown Color Oxidation of AnilinePerform reaction under Nitrogen atmosphere. Recrystallize with activated charcoal.
Incomplete Reaction Steric/Electronic deactivationHeat to reflux (40°C for DCM) or add DMAP (5 mol%) as a nucleophilic catalyst.
Sticky Solid Residual Solvent/AcidTriturate with cold hexanes or diethyl ether to induce crystallization.

References

  • Substrate Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89633, 4-(4-Chlorophenoxy)aniline. Retrieved October 26, 2023 from [Link].

  • Green Chemistry Method: Shaikh, I., et al. (2016). General procedure for the synthesis of N-acetylation of Aniline. Journal of Chemical and Pharmaceutical Research, 8(5):725-729. Retrieved from [Link].

  • Analogous Synthesis (Antimalarial Hybrids): MalariaWorld (2023). Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline. Retrieved from [Link].

Application Notes and Protocols for the Evaluation of N-phenylbenzamide Antiviral Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the urgent need for new antiviral agents.[1][2] Benzamide derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including antiviral properties.[3][4][5] N-phenylbenzamide, a core scaffold in this class, presents a versatile structure for chemical modification, making it an attractive candidate for antiviral drug discovery.[6][7][8] Studies have shown that derivatives of this scaffold can inhibit various stages of the viral life cycle, from entry to replication.[3][5]

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the in vitro antiviral activity of N-phenylbenzamide and its analogues. The protocols herein are designed to be self-validating, guiding the user through a logical progression of experiments from initial toxicity profiling to the quantification of antiviral potency and preliminary mechanism of action studies.

Experimental Design & Workflow

A systematic approach is crucial to robustly characterize the antiviral potential of a test compound. The experimental workflow is designed to first establish the safety profile of N-phenylbenzamide in relevant host cell lines, followed by a tiered screening and potency determination against selected viruses.

Antiviral_Workflow cluster_prep Phase 0: Preparation cluster_main Phase 1-3: Core Assays cluster_moa Phase 4: Mechanism of Action (MoA) Studies Compound_Prep N-phenylbenzamide Stock (DMSO) Cytotoxicity Phase 1: Cytotoxicity Assay (e.g., MTT Assay) Compound_Prep->Cytotoxicity Cell_Culture Host Cell Line Propagation (e.g., Vero, MDCK) Cell_Culture->Cytotoxicity Virus_Stock Virus Stock Preparation & Titration (e.g., HSV-1, Influenza A) Antiviral_Screen Phase 2: Antiviral Activity Assay (Plaque Reduction Assay) Virus_Stock->Antiviral_Screen Cytotoxicity->Antiviral_Screen Determine Max. Non-toxic Concentration (MNTC) Potency Phase 3: Potency Determination (EC50 Calculation) Antiviral_Screen->Potency Generate Dose-Response Curve MoA Time-of-Addition Assay Viral Entry/Replication/Egress Potency->MoA If Active qPCR Viral Load Quantification (RT-qPCR) MoA->qPCR

Figure 1: Experimental Workflow. A tiered approach for evaluating the antiviral activity of N-phenylbenzamide.

Phase 1: Determination of Compound Cytotoxicity

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which N-phenylbenzamide is not toxic to the host cells.[9] This ensures that any observed reduction in viral replication is a direct effect of the compound on the virus or the virus-host interaction, and not merely a consequence of cell death.[9][10] The MTT assay, which measures mitochondrial metabolic activity, is a widely used method for this purpose.[11][12]

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Propagate the chosen host cell lines (e.g., Vero for Herpes Simplex Virus, MDCK for Influenza virus) in appropriate growth medium.[13][14][15]

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of growth medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence and formation of a semi-confluent monolayer.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of N-phenylbenzamide by serially diluting the compound in growth medium. A typical starting concentration might be 200 µM, with 2-fold serial dilutions down to ~0.1 µM.

    • Include a "cells only" control (medium only) and a "vehicle" control (highest concentration of DMSO used for compound dilution).

    • Carefully remove the growth medium from the 96-well plate and add 100 µL of the 2X compound dilutions to the appropriate wells in triplicate.

    • Incubate for a period that mirrors the duration of the planned antiviral assay (typically 48-72 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently pipette to ensure complete dissolution and a homogenous purple solution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (considered 100% viable).

    • Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve.

    • Determine the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Cytotoxicity
N-phenylbenzamide (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.250100%
1.561.24599.6%
3.131.23098.4%
6.251.21597.2%
12.51.19095.2%
251.10088.0%
500.85068.0%
1000.61048.8%
2000.25020.0%

From this data, the CC₅₀ would be determined to be approximately 100 µM. The Maximum Non-Toxic Concentration (MNTC) would be set at a concentration showing >90% cell viability (e.g., ≤ 25 µM).

Phase 2 & 3: Antiviral Activity and Potency Determination

Rationale: The plaque reduction assay is the "gold standard" for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[16][17][18] This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.[19][20] By testing a range of non-toxic concentrations of N-phenylbenzamide, a dose-response relationship can be established, and the 50% effective concentration (EC₅₀) can be calculated.

Protocol 2: Plaque Reduction Assay
  • Cell Seeding:

    • Seed susceptible cells (e.g., Vero or MDCK) into 24-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.[13][21]

  • Virus-Compound Incubation:

    • Prepare serial dilutions of N-phenylbenzamide in a serum-free medium at 2X the final desired concentrations (e.g., from the MNTC downwards).

    • Prepare a virus dilution in serum-free medium that will produce 50-100 plaque-forming units (PFU) per well.

    • In separate tubes, mix equal volumes of each compound dilution with the virus dilution. Also, prepare a "virus control" (virus mixed with medium/vehicle) and a "cell control" (medium only).

    • Incubate these mixtures for 1 hour at 37°C to allow the compound to interact with the virus before infection.

  • Cell Infection:

    • Wash the confluent cell monolayers with sterile PBS.

    • Inoculate each well (in triplicate) with 200 µL of the corresponding virus-compound mixture.

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 20-30 minutes.[21]

  • Overlay Application:

    • After the adsorption period, carefully aspirate the inoculum from each well.

    • Overlay the cell monolayer with 1 mL of a semi-solid medium (e.g., growth medium containing 0.5% - 1.2% methylcellulose or low-melting-point agarose). This overlay restricts the spread of progeny virions to adjacent cells, ensuring the formation of discrete plaques.[16][20]

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a duration that allows for visible plaque formation (e.g., 2-3 days for HSV-1, 2-4 days for Influenza A).

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells with a solution such as 10% formalin for at least 20 minutes.

    • Stain the fixed cells with a 0.1% to 1% crystal violet solution for 10-15 minutes. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear, unstained zones.[22]

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis (Potency Determination):

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

      • % Reduction = [1 - (Plaques in Treated Well / Plaques in Virus Control)] x 100

    • Plot the percentage of plaque reduction against the compound concentration (log scale).

    • Use non-linear regression analysis to determine the EC₅₀, the concentration of N-phenylbenzamide that reduces the number of plaques by 50%.

    • Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety and efficacy profile.

Data Presentation: Antiviral Potency
N-phenylbenzamide (µM)Mean Plaque Count% Plaque Reduction
0 (Virus Control)800%
0.39756.25%
0.786222.5%
1.564148.75%
3.132568.75%
6.251087.5%
12.5297.5%
250100%

From this data, the EC₅₀ would be determined to be approximately 1.6 µM. With a CC₅₀ of 100 µM, the Selectivity Index (SI) would be 100 / 1.6 = 62.5.

Phase 4: Preliminary Mechanism of Action (MoA) Studies

Rationale: Once antiviral activity is confirmed, preliminary studies can provide insights into which stage of the viral life cycle is inhibited by N-phenylbenzamide.[23][24] A common approach is a time-of-addition assay. Additionally, quantifying viral RNA or DNA using quantitative PCR (qPCR) can provide a more precise measure of viral replication inhibition.[25][26]

Viral_Lifecycle cluster_cell Host Cell Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Virus Virus Particle Release->Virus Progeny Virions Virus->Entry

Figure 2: Viral Life Cycle Stages. Potential targets for antiviral intervention.

Protocol 3: Viral Load Quantification by RT-qPCR

This protocol provides a method to quantify the reduction in viral genome copies in the supernatant of infected cells treated with N-phenylbenzamide.

  • Experimental Setup:

    • Perform an antiviral assay similar to the plaque reduction assay (Protocol 2) but in a 96-well format and without the semi-solid overlay.

    • Infect cells with a known multiplicity of infection (MOI) in the presence of serial dilutions of N-phenylbenzamide.

    • At a specific time point post-infection (e.g., 24 or 48 hours), collect the cell culture supernatant.

  • Viral RNA/DNA Extraction:

    • Extract viral nucleic acid from the collected supernatant using a commercial viral RNA/DNA extraction kit, following the manufacturer's instructions.[26]

  • Reverse Transcription (for RNA viruses):

    • For RNA viruses (e.g., Influenza), perform reverse transcription to convert the viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mixture containing a qPCR master mix (with a fluorescent dye like SYBR Green or a probe), forward and reverse primers specific to a conserved region of the viral genome, and the extracted cDNA/DNA.

    • Run the qPCR reaction on a real-time PCR instrument. The instrument will measure the fluorescence at each cycle, which is proportional to the amount of amplified DNA.[27]

  • Data Analysis:

    • Create a standard curve using known quantities of a plasmid containing the target viral gene sequence. This allows for the absolute quantification of viral genome copies in the samples.[26][28]

    • Determine the number of viral genome copies per mL for each compound concentration.

    • Plot the viral genome copy number against the compound concentration to confirm the dose-dependent inhibition of viral replication.

Conclusion

This application note provides a structured and detailed guide for the initial assessment of the antiviral properties of N-phenylbenzamide. By following this phased approach, researchers can reliably determine the cytotoxicity (CC₅₀), antiviral potency (EC₅₀), and selectivity index (SI) of the compound. The successful identification of potent activity warrants further investigation into the precise mechanism of action, laying the groundwork for the development of novel and effective antiviral therapeutics.

References

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters.
  • Herath, M., et al. (2016). Characterization of antiviral activity of benzamide derivative AH0109 against HIV-1 infection. Antimicrobial Agents and Chemotherapy, 60(7), 4017-4026. Retrieved from [Link]

  • Dr.Oracle. (2025). What cell lines are used for viral culture in suspected respiratory virus infection?
  • Gleaves, C. A., et al. (1987). Determination of cell line suitability for rapid isolation of herpes simplex virus. Journal of Virological Methods, 18(1), 37-46. Retrieved from [Link]

  • Herath, M., et al. (2016). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Genzel, Y. (2015). Evaluation of MDCK suspension cell lines for influenza A virus production: media, metabolism, and process conditions. Biotechnology and Bioengineering. Retrieved from [Link]

  • Khan, M., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Advanced Pharmaceutical Technology & Research, 12(2), 120-126. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

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  • MDPI. (2024). The Screening and Mechanism of Influenza-Virus Sensitive MDCK Cell Lines for Influenza Vaccine Production. Retrieved from [Link]

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  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • Wang, Y. F., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. Molecules, 18(4), 3939-3953. Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Guide to Assessing the Cytotoxicity of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cytotoxicity Assessment for Substituted Benzamides in Drug Discovery

Substituted benzamides represent a versatile class of compounds with significant therapeutic potential, particularly in oncology. Many derivatives have been investigated as Histone Deacetylase (HDAC) inhibitors and other anti-cancer agents, demonstrating the ability to inhibit proliferation and induce cell death in various cancer cell lines.[1][2][3][4] The efficacy of these compounds is intrinsically linked to their ability to induce cytotoxicity. Therefore, a robust and nuanced assessment of their cytotoxic profile is a cornerstone of the preclinical drug development process.[5][6][7]

This guide provides an in-depth overview and detailed protocols for key in vitro assays used to evaluate the cytotoxic effects of substituted benzamides. We move beyond simple procedural lists to explain the causality behind experimental choices, enabling researchers to design comprehensive studies that distinguish between different modes of cell death, such as apoptosis and necrosis.[8][9] By integrating metabolic, membrane integrity, and apoptosis-specific assays, researchers can build a detailed pharmacological profile, ensuring the selection of the most promising candidates for further development.

Strategic Workflow for Comprehensive Cytotoxicity Profiling

A multi-assay approach is essential for a thorough understanding of a compound's cytotoxic mechanism. A typical workflow involves an initial screening for general effects on cell health, followed by more specific assays to elucidate the mechanism of cell death.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Integration & Interpretation Start Treat Cancer Cell Lines with Substituted Benzamides (Dose-Response) MTT Metabolic Assay (e.g., MTT) Assess overall cell viability/ metabolic activity Start->MTT LDH Membrane Integrity Assay (LDH) Quantify necrosis/cell lysis MTT->LDH If cytotoxic Caspase Apoptosis Assay (Caspase-3/7) Measure programmed cell death MTT->Caspase If cytotoxic Analysis Calculate IC50 Values Compare results across assays LDH->Analysis Caspase->Analysis Conclusion Determine Primary Cytotoxic Mechanism (Apoptosis vs. Necrosis) Analysis->Conclusion

Caption: Strategic workflow for assessing benzamide cytotoxicity.

Metabolic Activity-Based Assays: The MTT Assay

Metabolic assays are often the first step in cytotoxicity screening. They measure the overall metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[10] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases, primarily in metabolically active, living cells.[10][11][12] The amount of formazan produced is directly proportional to the number of viable cells.[12] The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[11]

Expert Insights: Why Use the MTT Assay for Benzamides?

For screening novel substituted benzamides, particularly those designed as anti-proliferative agents, the MTT assay provides a robust initial assessment of efficacy.[1][3] It allows for high-throughput screening of multiple compounds and concentrations to determine the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing compound potency.

Protocol: MTT Cell Viability Assay

Materials & Reagents:

  • Substituted benzamide compounds

  • Selected cancer cell line(s) (e.g., MCF-7, A549, K562)[3]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 540-590 nm)[11][13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[11]

    • Include wells for controls: medium only (background), vehicle control (cells treated with the same concentration of solvent, e.g., DMSO, as the compounds), and untreated cells (100% viability).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the substituted benzamide compounds in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control medium.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[11][14]

    • Return the plate to the incubator for 2-4 hours. During this time, observe the formation of purple formazan crystals within the cells under a microscope.[11]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well.[13]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 540 nm and 590 nm.[11][13] A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculation:

      • Subtract the average OD of the medium-only wells from all other OD values.

      • Calculate the percentage of cell viability for each treatment using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

      • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Membrane Integrity-Based Assays: The LDH Assay

While metabolic assays indicate cell health, they do not definitively prove cell death. A decrease in metabolic activity could be due to cytostatic effects rather than cytotoxicity.[15] Assays that measure membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, are crucial for quantifying cell death, particularly necrosis.

Principle of the LDH Assay

LDH is a stable cytosolic enzyme that is present in most cell types.[16] When the plasma membrane is damaged, LDH is released into the cell culture medium.[17] The assay quantifies this released LDH through a coupled enzymatic reaction. The LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD⁺ to NADH. A second enzyme, diaphorase, then uses NADH to reduce a tetrazolium salt (INT) into a colored formazan product, which can be measured colorimetrically at ~490 nm.[16] The amount of color formed is proportional to the amount of LDH released, and thus to the number of lysed cells.[18]

Expert Insights: Why Use the LDH Assay for Benzamides?

Pairing the LDH assay with the MTT assay provides a more complete picture. If a benzamide derivative shows a low IC₅₀ in the MTT assay but causes significant LDH release, it indicates a necrotic or late apoptotic mode of cell death. Conversely, low LDH release coupled with low metabolic activity might suggest an apoptotic or cytostatic mechanism, prompting further investigation with apoptosis-specific assays.

Protocol: LDH Cytotoxicity Assay

Materials & Reagents:

  • Cell seeding and compound treatment setup (as per MTT assay)

  • LDH Assay Kit (containing substrate mix, assay buffer, stop solution, and lysis buffer)

  • 96-well clear, flat-bottom plates

  • Microplate reader (absorbance at 490 nm and ~680 nm)[16]

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Prepare the 96-well plate with cells, compound dilutions, and controls as described in the MTT protocol (Step 1 & 2).

    • Crucial Controls for LDH Assay:

      • Untreated Control: Spontaneous LDH release.

      • Vehicle Control: LDH release due to the solvent.

      • Maximum LDH Release Control: Cells treated with the kit's lysis buffer (10X Triton X-100) 45 minutes before the end of incubation to achieve 100% cell lysis.[15][18]

      • Background Control: Culture medium only.

  • Sample Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) if working with suspension cells to pellet them.

    • Carefully transfer 50 µL of the supernatant from each well to a fresh, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer for adherent cells.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically by mixing the substrate and assay buffer).[16]

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[16][18]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of Stop Solution to each well.[18]

    • Gently tap the plate to mix.

    • Measure the absorbance at 490 nm (for formazan) and 680 nm (to correct for background/fingerprints) within 1 hour.[16]

  • Data Analysis:

    • Calculation:

      • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

      • Subtract the background control (medium only) average from all other values.

      • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Apoptosis-Specific Assays: Caspase-3/7 Activity

Many N-substituted benzamides are known to exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[8][19] A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary effector caspases that execute the final stages of apoptosis.[20][21]

Principle of the Caspase-3/7 Assay

These assays utilize a proluminescent or profluorescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition sequence for caspase-3 and -7.[21][22][23] In the presence of active caspase-3/7, the substrate is cleaved.

  • Luminescent Assays (e.g., Caspase-Glo® 3/7): Cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal.[22]

  • Fluorescent Assays: Cleavage releases a fluorescent molecule (e.g., Rhodamine 110), generating a fluorescent signal.[21][23] The signal intensity is directly proportional to the amount of active caspase-3 and -7 in the sample.

Expert Insights: Why Measure Caspase-3/7 for Benzamides?

Studies have shown that N-substituted benzamides can induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the release of cytochrome c and subsequent activation of caspase-9, leading to the activation of effector caspase-3.[19] Therefore, directly measuring caspase-3/7 activity provides strong, mechanistic evidence that the observed cytotoxicity is due to apoptosis. This is a critical step in characterizing the compound's mechanism of action.

Apoptosis_Pathway Benzamide Substituted Benzamide (e.g., 3CPA) Mito Mitochondrial Stress Benzamide->Mito Induces CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Benzamide-induced intrinsic apoptosis pathway.[19]

Protocol: Homogeneous Caspase-Glo® 3/7 Assay

Materials & Reagents:

  • Cell seeding and compound treatment setup

  • Caspase-Glo® 3/7 Assay Kit (containing Caspase-Glo® 3/7 Buffer and lyophilized Substrate)

  • Opaque-walled 96-well plates suitable for luminescence

  • Luminometer

Step-by-Step Methodology:

  • Assay Plate Setup:

    • Seed cells in an opaque-walled 96-well plate and treat with compounds as described previously. The "add-mix-measure" format of this assay allows it to be performed directly in the cell culture plate.[22]

    • The final volume in each well before adding the reagent should be 100 µL.

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature before use.

    • Prepare the Caspase-Glo® 3/7 Reagent by transferring the buffer into the bottle containing the lyophilized substrate. Mix gently by inversion until the substrate is fully dissolved.

  • Assay Procedure:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.

    • Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculation:

      • Subtract the average luminescence of the background control (medium only + reagent) from all other readings.

      • The resulting relative light units (RLU) are proportional to caspase-3/7 activity.

      • Data can be presented as fold-change in caspase activity relative to the vehicle control.

Data Presentation and Interpretation

Table 1: Comparative Summary of Cytotoxicity Assays

FeatureMTT AssayLDH AssayCaspase-3/7 Assay
Principle Enzymatic reduction of tetrazolium saltMeasurement of released cytosolic enzymeCleavage of a specific peptide substrate
What is Measured? Mitochondrial metabolic activityLoss of plasma membrane integrityActivity of effector caspases
Indication Cell viability, proliferationNecrosis, late apoptosisApoptosis
Pros High-throughput, cost-effective, good for initial screening[5]Directly measures cell death, distinguishes from cytostatic effectsHighly specific for apoptosis, mechanistic insight[20]
Cons Indirect measure of viability, can be affected by metabolic changesDoes not detect early apoptosis, less sensitive for some cell typesDoes not measure necrosis or cytostatic effects

Table 2: Example IC₅₀ Data for Novel Benzamide Derivatives

CompoundCell LineMTT Assay IC₅₀ (µM)LDH Release at IC₅₀ (% Max)Caspase-3/7 Activation at IC₅₀ (Fold Change)
Benzamide-A MCF-75.215%8.5
Benzamide-B MCF-712.865%1.8
Benzamide-C A5498.112%9.2
MS-275 (Control) MCF-72.518%7.9

Interpretation of Example Data:

  • Benzamide-A and C: Show potent reduction in viability (low IC₅₀), low LDH release, and high caspase activation. This strongly suggests that their primary mechanism of cytotoxicity is apoptosis.

  • Benzamide-B: Shows weaker activity and high LDH release with low caspase activation, indicating a primarily necrotic or membrane-disruptive mechanism of cell death.

By systematically applying these validated protocols and integrating the data, researchers can confidently characterize the cytotoxic profile of novel substituted benzamides, a critical step toward identifying next-generation therapeutic agents.

References

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  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). News-Medical.Net. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Ching, J. (n.d.). Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. Journal of Drug Discovery and Development. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Retrieved from [Link]

  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[4-(4-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[4-(4-chlorophenoxy)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing this important amide synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can achieve high yields and purity with confidence.

The synthesis of N-[4-(4-chlorophenoxy)phenyl]benzamide is typically achieved via a nucleophilic acyl substitution, most commonly the Schotten-Baumann reaction .[1][2][3] This involves the reaction of 4-(4-chlorophenoxy)aniline with benzoyl chloride in the presence of a base. While straightforward in principle, several factors can impact the reaction's success. This guide addresses the most common challenges you may encounter.

Troubleshooting Guide

This section is formatted to address specific problems you might be facing in the lab.

Question: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What's going wrong?

Answer: Low or no product formation is a common issue that can usually be traced back to one of four key areas: reagent quality, reaction stoichiometry, the choice of base, or the reaction conditions. Let's break down how to troubleshoot this systematically.

1. Reagent Purity and Integrity:

  • 4-(4-chlorophenoxy)aniline (the Amine): The nucleophilicity of the amine is critical. Ensure it is pure and free from acidic impurities that could quench the base. The starting aniline can be synthesized via methods like the Ullmann condensation followed by nitro group reduction, which may leave residual reagents if not purified properly.[4]

  • Benzoyl Chloride (the Acylating Agent): Benzoyl chloride is highly susceptible to hydrolysis from atmospheric moisture, forming benzoic acid. Benzoic acid will not participate in the reaction and will consume your base. Always use freshly opened or properly stored benzoyl chloride. A simple quality check is to ensure it is a clear liquid; cloudiness can indicate hydrolysis.

  • Solvent Anhydrousness: If you are running the reaction in a non-aqueous organic solvent (like DCM or THF with an organic base), ensure your solvent is anhydrous. Water will promote the hydrolysis of the benzoyl chloride.[5]

2. Stoichiometry and Reagent Addition:

  • Acyl Chloride Excess: While a 1:1 stoichiometry is theoretical, a slight excess of benzoyl chloride (e.g., 1.1–1.2 equivalents) can help drive the reaction to completion, especially if there's any concern about its purity. However, a large excess can lead to purification challenges and potential side reactions.[6]

  • Slow Addition: The reaction between benzoyl chloride and the amine is often highly exothermic.[2] Adding the benzoyl chloride dropwise to a cooled (0-5 °C) solution of the amine and base allows for better temperature control, minimizing side reactions like hydrolysis of the acyl chloride.[2][7]

3. The Critical Role of the Base: The base is essential for neutralizing the hydrochloric acid (HCl) generated during the reaction.[8] If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and effectively stopping the reaction.[9]

  • Insufficient Base: You must use at least one equivalent of base to neutralize the HCl. Using a slight excess (e.g., 1.5-2.0 equivalents) is often recommended to ensure the reaction medium remains basic.[6]

  • Inappropriate Base: For classic Schotten-Baumann conditions (a two-phase system), an aqueous solution of NaOH or KOH is effective.[3][5] For single-phase organic systems, a tertiary amine like triethylamine (TEA) or pyridine is required.[6]

4. Reaction Conditions:

  • Temperature: Start the reaction cold (0-5 °C) during the addition of benzoyl chloride, then allow it to warm to room temperature and stir for several hours (typically 2-16 hours) to ensure completion.[6][7]

  • Mixing: In a two-phase system (e.g., dichloromethane/water), vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[1]

Question: My final product is contaminated with significant impurities. How can I identify and prevent them?

Answer: Byproduct formation is a primary cause of reduced yield and purification difficulties. The two most likely culprits are benzoic acid and unreacted starting materials.

1. Benzoic Acid (from Benzoyl Chloride Hydrolysis):

  • Cause: This is the most common byproduct, formed when benzoyl chloride reacts with water instead of the desired amine.[5] This is especially problematic in biphasic systems if the benzoyl chloride is added too quickly or if the temperature is too high.

  • Prevention:

    • Employ slow, controlled addition of benzoyl chloride to a cooled, well-stirred reaction mixture.[2]

    • Ensure non-aqueous solvents are anhydrous if using an organic base.

  • Removal: Benzoic acid can be easily removed during the workup. Washing the organic layer with a mild aqueous base solution (e.g., 5% NaHCO₃ or Na₂CO₃) will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.

2. Unreacted 4-(4-chlorophenoxy)aniline:

  • Cause: This indicates an incomplete reaction. Refer to the troubleshooting section above on low yield.

  • Removal: The basic starting amine can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. Be sure to subsequently wash with a base (like NaHCO₃) and then brine to neutralize any remaining acid before drying the organic layer.

3. Diacylation Products:

  • Cause: While less common for anilines, it's possible for a second benzoyl group to add to the nitrogen, forming N,N-dibenzoyl-4-(4-chlorophenoxy)aniline, especially under harsh conditions or with a large excess of benzoyl chloride.[10]

  • Prevention: Use a controlled stoichiometry of benzoyl chloride (no more than 1.2 equivalents) and avoid excessively high temperatures.[10]

Caption: A standard workflow for the workup and purification of the product.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

The synthesis proceeds via the Schotten-Baumann reaction, which is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of 4-(4-chlorophenoxy)aniline attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base then deprotonates the resulting ammonium ion to yield the final neutral amide product.[1][9]

Schotten_Baumann_Mechanism Amine R-NH₂ (Amine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride R'-COCl (Benzoyl Chloride) AcylChloride->Tetrahedral Base Base Salt Base-H⁺ Cl⁻ Base->Salt ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Collapse, Cl⁻ leaves Amide R-NH-COR' (Product) ProtonatedAmide->Amide Deprotonation

Caption: The mechanism of the Schotten-Baumann reaction.

Q2: Which base should I use: an inorganic hydroxide or an organic amine?

This is an excellent question, as the choice of base is intrinsically linked to your choice of solvent system. Both approaches are valid, and the best choice depends on your specific laboratory setup and preferences.

Base TypeExample(s)Solvent SystemProsCons
Inorganic Hydroxide NaOH, KOHBiphasic (e.g., DCM/H₂O, Diethyl Ether/H₂O)Inexpensive, powerful, easy removal during aqueous workup. KOH can offer faster reaction rates.[5][11]Requires vigorous stirring; can promote hydrolysis of benzoyl chloride if not controlled.
Tertiary Amine Triethylamine (TEA), PyridineSingle Phase (e.g., DCM, THF, Chloroform)Homogeneous reaction, often milder conditions. Pyridine can act as a nucleophilic catalyst.[6]More expensive, can be difficult to remove completely during workup, requires anhydrous solvents.

For general laboratory scale, the classic biphasic Schotten-Baumann method with aqueous NaOH is robust, cost-effective, and simplifies purification as the base is easily washed away.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most efficient method for monitoring the reaction.[12]

Protocol for TLC Monitoring:

  • Prepare your TLC plate: Draw a baseline in pencil. Spot three lanes: one with the starting 4-(4-chlorophenoxy)aniline, one with a co-spot (starting material and reaction mixture), and one with just the reaction mixture.

  • Choose an Eluent: A good starting point for the mobile phase is a 3:1 or 4:1 mixture of Hexane:Ethyl Acetate.

  • Develop and Visualize: Run the plate until the solvent front is near the top. Visualize under a UV lamp (254 nm).

  • Interpret the Results: The starting amine is more polar and will have a lower Rf value. The product amide is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting amine has completely disappeared from the "reaction mixture" lane.

Q4: What is the best way to purify the final N-[4-(4-chlorophenoxy)phenyl]benzamide product?

For this specific compound, recrystallization is the most common and effective purification method.[7]

  • Solvent Choice: Ethanol or a mixture of ethanol and water is often a suitable solvent system.[7][13] The goal is to find a solvent (or solvent pair) in which your product is soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.

  • General Procedure:

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

If recrystallization fails to remove stubborn impurities, column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable alternative.[12]

Summary of Recommended Reaction Parameters

ParameterRecommendationRationale & Key Considerations
Amine:Acyl Chloride Ratio 1 : 1.1A slight excess of benzoyl chloride ensures complete consumption of the limiting amine.
Base Stoichiometry 1.5 - 2.0 equivalentsGuarantees neutralization of the HCl byproduct and maintains a basic reaction environment to keep the amine nucleophilic.
Solvent System Dichloromethane / 5% Aqueous NaOHA robust, biphasic system that is effective and easy to work up. Requires vigorous stirring.[1][3]
Temperature 0-5 °C during addition, then Room TempControls the initial exotherm to prevent byproduct formation, followed by sufficient time at RT for the reaction to go to completion.[2]
Reaction Time 2 - 16 hoursMonitor by TLC to determine the exact endpoint.

We trust this guide will empower you to optimize your synthesis of N-[4-(4-chlorophenoxy)phenyl]benzamide, leading to improved yields and higher purity. For further inquiries, please do not hesitate to contact our technical support team.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • González, L., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC.
  • Van der Borght, B., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. DOI:10.1039/D1RE00141H.
  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism.
  • Van der Borght, B., et al. (2021). Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in. Pure.
  • BenchChem. (2025). Optimization of reaction conditions for 4-(4-Carbamoylphenoxy)benzamide synthesis.
  • Rodrigues, V. Z., et al. (2011). 4-Chloro-N-phenylbenzamide. ResearchGate.
  • BenchChem. (2025). Optimization of reaction conditions for n-(4-Formylphenyl)benzamide.

Sources

Technical Support Center: Crystallization of N-[4-(4-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the crystallization challenges associated with N-[4-(4-chlorophenoxy)phenyl]benzamide .

This molecule combines a rigid benzamide core with a flexible, lipophilic 4-chlorophenoxy tail . This structural duality presents specific challenges: the amide group drives strong hydrogen bonding (leading to polymorphism), while the chlorophenoxy ether linkage increases lipophilicity, making the compound prone to "oiling out" (Liquid-Liquid Phase Separation) in polar solvents.

Physicochemical Profile
PropertyCharacteristicImpact on Crystallization
Primary Interaction N-H[1]···O Hydrogen BondingDrives lattice formation; sensitive to proton-accepting solvents.
Secondary Interaction

-

Stacking
Aromatic rings require time to align; rapid cooling causes amorphous precipitation.
Lipophilicity High (Chlorophenoxy group)Poor water solubility; high risk of oiling out in aqueous anti-solvent methods.
Impurities 4-chlorophenol, Benzoic acidAcidic impurities can disrupt nucleation; requires basic wash prior to crystallization.

Diagnostic Workflow

Before proceeding to specific issues, use this logic flow to identify your failure mode.

TroubleshootingFlow Start Start: Crystallization Outcome Result What is the result? Start->Result Oil Oiling Out / Sticky Gum Result->Oil Phase Separation Fine Fine Powder / Clogging Result->Fine Rapid Nucleation Color Colored / Impure Crystals Result->Color Inclusion Poly Inconsistent Melting Point Result->Poly Polymorphism Sol1 Action: Increase Temp or Add Solubilizer Oil->Sol1 Sol2 Action: Ostwald Ripening (Temp Cycling) Fine->Sol2 Sol3 Action: Carbon Treat or Base Wash Color->Sol3 Sol4 Action: Seed with Stable Form Poly->Sol4

Figure 1: Diagnostic logic flow for identifying crystallization failure modes.

Troubleshooting Guides

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling or adding anti-solvent, the solution turns milky or separates into a sticky bottom layer (oil) rather than forming distinct crystals.

Technical Root Cause: This phenomenon, Liquid-Liquid Phase Separation (LLPS), occurs when the metastable zone width (MSZW) is breached at a temperature above the crystal's melting point in the solvent mixture. The lipophilic chlorophenoxy tail makes this compound hydrophobic; adding water (anti-solvent) too quickly creates a local environment where the "oil" phase is thermodynamically more stable than the solid phase [1].

Protocol: The "Re-Dissolve" Remediation

  • Do not filter the oil.

  • Re-heat the mixture until the oil layer fully re-dissolves into a clear solution.

  • Add Solubilizer: Add 5-10% volume of the "good" solvent (e.g., Ethanol or Ethyl Acetate). This shifts the composition away from the spinodal decomposition curve.

  • Seed: Add seed crystals of the pure benzamide at a temperature just below the saturation point.

  • Slow Cool: Cool at a rate of 5°C/hour. Rapid cooling promotes oiling.

Recommended Solvent Systems:

System Type Solvents Ratio (v/v) Notes
Preferred Ethanol / Water 4:1 to 2:1 Add water hot and very slowly.
Alternative Ethyl Acetate / Hexane 1:2 Good for removing non-polar impurities.

| Avoid | DCM / Ether | N/A | Evaporation is too fast; leads to crusting. |

Issue 2: Inconsistent Melting Points (Polymorphism)

Symptom: Different batches show melting points varying by 5-10°C (e.g., 168°C vs 175°C), or XRD patterns differ.

Technical Root Cause: N-arylbenzamides exhibit conformational polymorphism due to the rotation of the phenyl rings around the amide bond [2].

  • Form I (Stable): Usually obtained from slow cooling in polar protic solvents (Ethanol). Higher density, higher melting point.

  • Form II (Metastable): Often results from rapid precipitation or non-polar solvents.

Protocol: Polymorph Locking To ensure the thermodynamic stable form (Form I):

  • Solvent Choice: Use Ethanol or Isopropanol . Protic solvents facilitate the formation of the intermolecular N-H···O hydrogen bond networks required for the stable lattice [3].

  • Digestion: If a lower melting point solid is obtained, slurry the solid in Ethanol at 50°C for 4 hours. This provides the energy for the metastable form to dissolve and re-crystallize as the stable form (Ostwald Ripening).

  • Validation: Verify using Powder X-Ray Diffraction (PXRD). Look for sharp, defined peaks rather than a "halo" (amorphous).

Issue 3: Persistent Color (Pink/Brown Impurities)

Symptom: The crystals retain a pink or brown hue, even after filtration.

Technical Root Cause: This is likely due to trace oxidation products of the aniline precursor (4-(4-chlorophenoxy)aniline) or trapped iodine/chlorine species if halogenation was a prior step [4]. Benzamides can occlude these impurities within the lattice if crystallization is too rapid.

Protocol: Pre-Crystallization Carbon Treatment Note: Do not add carbon during the crystallization itself, as it is difficult to remove from the final slurry.

  • Dissolve the crude solid in hot Ethyl Acetate .

  • Add Activated Carbon (5 wt%) .

  • Stir at reflux for 30 minutes.

  • Hot Filter through a Celite pad to remove carbon.

  • Concentrate the filtrate and proceed with crystallization (e.g., by adding Hexane).

Critical Step - Acid Removal: If the synthesis involved benzoyl chloride, unreacted Benzoic Acid may be present.[2]

  • Action: Wash the organic layer with 10% NaHCO3 (aq) before attempting crystallization. Benzoic acid disrupts the amide hydrogen bonding network [1].

Experimental Workflow: Solvent Screening

Use this workflow to determine the optimal solvent system for your specific batch purity.

SolventScreening Input Crude Compound (100 mg) Step1 Add 1 mL Solvent (Ethanol or EtOAc) Input->Step1 Check1 Dissolved at RT? Step1->Check1 Yes1 Too Soluble (Poor Yield) Check1->Yes1 Yes No1 Heat to Boil Check1->No1 No Check2 Dissolved at Boil? No1->Check2 No2 Insoluble (Change Solvent) Check2->No2 No Yes2 Cool to RT Check2->Yes2 Yes Check3 Crystals Formed? Yes2->Check3 Yes3 Success: Single Solvent System Check3->Yes3 Yes No3 Add Anti-Solvent (Water or Hexane) Check3->No3 No

Figure 2: Workflow for determining the optimal solvent system. Start with Ethanol.[3]

Frequently Asked Questions (FAQ)

Q: Can I use water as the primary solvent? A: No. N-[4-(4-chlorophenoxy)phenyl]benzamide is highly lipophilic due to the chlorophenoxy tail and aromatic rings. It is virtually insoluble in water. Water should only be used as an anti-solvent (added to an ethanolic solution) to induce precipitation.

Q: My crystals are too fine (needles) and clog the filter. How do I fix this? A: Fine needles indicate high supersaturation and rapid nucleation.

  • Fix: Re-heat the slurry to dissolve 80% of the solid (Ostwald Ripening), then cool very slowly (10°C per hour). Alternatively, reduce the stirring speed to prevent secondary nucleation caused by crystal impact.

Q: What is the expected melting point? A: Based on structural analogs (e.g., Rafoxanide intermediates or similar benzamides), the expected melting point is typically in the range of 165°C – 175°C [4]. A melting point below 160°C suggests significant impurities or a solvated polymorph.

References

  • BenchChem Technical Support. (2025).[3][4] Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Retrieved from

  • Sperger, C. A., et al. (2020). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs. Crystal Growth & Design.[5] Retrieved from

  • Pearson, W. H., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide: energetics of conformational changes due to crystal packing.[6] Acta Crystallographica Section E. Retrieved from

  • Mrozik, H., et al. (1969).[7] Synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide analogs).[7] Referenced in A simple and efficient synthesis of Rafoxanide, PMC (2023). Retrieved from

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Validation & Comparative

A Comparative Efficacy Analysis of N-[4-(4-chlorophenoxy)phenyl]benzamide and Other Small-Molecule Inhibitors in the Context of PD-1/PD-L1 Immune Checkpoint Blockade

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the putative efficacy of N-[4-(4-chlorophenoxy)phenyl]benzamide as a representative of the N-phenylbenzamide scaffold against other classes of small-molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway. While direct experimental data for N-[4-(4-chlorophenoxy)phenyl]benzamide is not extensively available in the public domain, this analysis is based on the well-documented activity of structurally related compounds and provides a framework for researchers in the field of immuno-oncology and drug development.

The interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells is a critical mechanism of immune evasion in cancer.[1][2] Blockade of this pathway has revolutionized cancer treatment, with monoclonal antibodies being the current standard of care.[3][4] However, small-molecule inhibitors offer potential advantages such as oral bioavailability, better tumor penetration, and potentially fewer immune-related adverse events.[5]

The PD-1/PD-L1 Signaling Pathway and the Rationale for Small-Molecule Inhibition

The binding of PD-L1 to PD-1 initiates a signaling cascade that suppresses T-cell activity, thereby allowing tumor cells to escape immune surveillance.[6] Small-molecule inhibitors aim to disrupt this protein-protein interaction, restoring the anti-tumor immune response.[7]

PD-1_PD-L1_Pathway Figure 1: The PD-1/PD-L1 Immune Checkpoint Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction Exhaustion T-Cell Exhaustion PD1->Exhaustion Inhibitory Signal TCR TCR Activation T-Cell Activation TCR->Activation mAb Monoclonal Antibodies mAb->PDL1 Blockade mAb->PD1 Blockade SMI Small-Molecule Inhibitors (e.g., N-phenylbenzamides) SMI->PDL1 Blockade

Caption: PD-1/PD-L1 interaction leading to T-cell exhaustion and points of intervention.

Comparative Analysis of Small-Molecule Inhibitor Scaffolds

The development of small-molecule PD-L1 inhibitors has seen the emergence of several chemical scaffolds. A key mechanism of action for many of these is the induction of PD-L1 dimerization, which sterically hinders its interaction with PD-1.[5]

Inhibitor Class/ScaffoldRepresentative Compound(s)Reported IC50/EC50Mechanism of ActionKey AdvantagesKey Limitations
N-phenylbenzamide (Hypothetical) N-[4-(4-chlorophenoxy)phenyl]benzamideNot AvailablePutative induction of PD-L1 dimerizationPotential for good oral bioavailability and favorable ADME properties.Lack of specific efficacy data; potential for off-target effects.
Biphenyl Derivatives BMS-202, BMS-1001, BMS-1166~nM rangeInduces PD-L1 dimerization, leading to internalization and degradation.[5]Potent and well-characterized mechanism.[8]Potential for immune-related adverse events.[5]
Anidulafungin (Repurposed Drug) AnidulafunginKD: 76.9 μMBlocks PD-1/PD-L1 interaction.[5]Established safety profile for its primary indication.Lower potency compared to specifically designed inhibitors.
Other Heterocyclic Compounds Compound 69 (from a recent study)~µM rangePromotes T-cell infiltration into tumors.[7]Demonstrated in vivo efficacy in recruiting cytotoxic T-cells.[7]Early stage of development; full toxicological profile unknown.
Monoclonal Antibodies Pembrolizumab, Nivolumab, Atezolizumab~pM to nM rangeDirect blockade of PD-1 or PD-L1.[8]High specificity and potency; clinically validated.[1][3]Poor oral bioavailability, high cost, potential for immunogenicity.[5][9]

Experimental Protocols for Efficacy Evaluation

The assessment of PD-1/PD-L1 inhibitor efficacy involves a multi-tiered approach, from biochemical assays to in vivo tumor models.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a common in vitro assay to quantify the disruption of the PD-1/PD-L1 interaction.

Principle: The assay measures the fluorescence resonance energy transfer between a donor and an acceptor fluorophore conjugated to PD-1 and PD-L1, respectively. Inhibition of the interaction leads to a decrease in the HTRF signal.

Protocol:

  • Recombinant human PD-1 and PD-L1 proteins are labeled with donor (e.g., Europium cryptate) and acceptor (e.g., d2) fluorophores.

  • The labeled proteins are incubated with varying concentrations of the test inhibitor (e.g., N-[4-(4-chlorophenoxy)phenyl]benzamide).

  • The reaction is allowed to reach equilibrium.

  • The HTRF signal is read on a compatible plate reader at two wavelengths (emission of the donor and acceptor).

  • The IC50 value is calculated from the dose-response curve.

HTRF_Workflow Figure 2: HTRF Assay Workflow Start Start Step1 Label PD-1 and PD-L1 with Donor and Acceptor Fluorophores Start->Step1 Step2 Incubate Labeled Proteins with Test Inhibitor Step1->Step2 Step3 Read HTRF Signal Step2->Step3 Step4 Calculate IC50 Step3->Step4 End End Step4->End

Caption: A simplified workflow for the HTRF-based PD-1/PD-L1 inhibition assay.

Cell-Based Reporter Gene Assay

This assay assesses the functional consequence of blocking the PD-1/PD-L1 interaction in a cellular context.

Principle: Engineered cells are used where the engagement of the T-cell receptor (TCR) in the absence of PD-1/PD-L1 signaling leads to the expression of a reporter gene (e.g., luciferase).

Protocol:

  • Co-culture "T-effector" cells (expressing PD-1 and a TCR) with "target" cells (expressing PD-L1 and an antigen recognized by the TCR). The T-effector cells also contain a reporter gene construct.

  • Add varying concentrations of the test inhibitor.

  • Incubate to allow for cell-cell interaction and signaling.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • An increase in reporter activity indicates successful blockade of the PD-1/PD-L1 pathway.

In Vivo Tumor Models

Animal models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of the inhibitors.

Protocol:

  • Humanized mouse models (expressing human PD-1 and/or PD-L1) are often used.

  • Implant tumor cells that express human PD-L1 (e.g., MC38-hPD-L1).

  • Once tumors are established, treat the mice with the test inhibitor (e.g., via oral gavage for a small molecule).

  • Monitor tumor growth over time.

  • At the end of the study, tumors and immune organs can be harvested for analysis of immune cell infiltration (e.g., CD8+ T-cells) and cytokine production.

Conclusion and Future Directions

While the N-phenylbenzamide scaffold, represented here by N-[4-(4-chlorophenoxy)phenyl]benzamide, holds promise for the development of oral PD-L1 inhibitors, extensive experimental validation is required to ascertain its efficacy and mechanism of action. Comparative studies against established small-molecule inhibitors like the biphenyl derivatives from Bristol-Myers Squibb are essential to benchmark its potency and potential for clinical translation.[8] The future of cancer immunotherapy may lie in the combination of these small-molecule inhibitors with other treatment modalities to overcome resistance and improve patient outcomes.[4]

References

  • Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC. Available at: [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - MDPI. Available at: [Link]

  • PD-1 and PD-L1 inhibitors - Wikipedia. Available at: [Link]

  • Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment | Journal for ImmunoTherapy of Cancer. Available at: [Link]

  • Identification of Small-Molecule Inhibitors of PD-1/PD-L1 Protein-Protein Interaction. Available at: [Link]

  • Key Developments in PD-(L)1 Inhibitors - DelveInsight. Available at: [Link]

  • Progress in small-molecule inhibitors targeting PD-L1 - RSC Publishing. Available at: [Link]

  • What are PD-1, PD-L1, and Immunotherapy? - Dana-Farber Cancer Institute. Available at: [Link]

  • PD-1 & PD-L1 Inhibitors - Assay Genie. Available at: [Link]

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A Guide to the Cross-Validation of In Vitro and In Vivo Efficacy for N-[4-(4-chlorophenoxy)phenyl]benzamide, a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of N-[4-(4-chlorophenoxy)phenyl]benzamide, a compound representative of the N-phenylbenzamide class. Derivatives of this scaffold have demonstrated significant therapeutic potential across various diseases, including cancer, viral infections, and inflammatory conditions.[1][2][3] This document outlines a systematic approach to characterizing its anticancer properties, beginning with cell-based in vitro assays and progressing to determinative in vivo animal models. The central thesis is the critical importance of establishing a robust in vitro-in vivo correlation (IVIVC), a predictive mathematical model that links laboratory findings to clinical potential, thereby streamlining drug development and supporting regulatory decisions.[4][5]

Given that N-[4-(4-chlorophenoxy)phenyl]benzamide is a novel investigational compound, this guide will leverage established methodologies and data from structurally related molecules to present a realistic and scientifically rigorous evaluation workflow. The primary focus will be on its putative role as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a key signaling node in cancer cell proliferation and survival.[2]

Part 1: In Vitro Evaluation - From Cellular Potency to Mechanism of Action

The initial phase of drug discovery is dedicated to establishing a compound's biological activity and mechanism of action in a controlled laboratory setting. This involves determining its potency against cancer cells and confirming its interaction with the intended molecular target.

Postulated Mechanism of Action: p38α MAPK Inhibition

The p38α MAPK pathway is a critical transducer of extracellular signals that regulate cellular processes such as inflammation, apoptosis, and proliferation. In many cancers, this pathway is aberrantly activated, promoting tumor growth and survival. We hypothesize that N-[4-(4-chlorophenoxy)phenyl]benzamide exerts its anticancer effects by inhibiting p38α MAPK.

G cluster_0 Cell Exterior cluster_1 Cell Interior Extracellular Stressors Extracellular Stressors MAPKKK MAPK Kinase Kinase (e.g., TAK1, MEKKs) Extracellular Stressors->MAPKKK MAPKK MAPK Kinase (MKK3/6) MAPKKK->MAPKK phosphorylates p38a_MAPK p38α MAPK MAPKK->p38a_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38a_MAPK->Downstream_Targets phosphorylates Cellular_Response Cellular Response (Apoptosis, Proliferation Control) Downstream_Targets->Cellular_Response Compound N-[4-(4-chlorophenoxy)phenyl]benzamide Compound->p38a_MAPK inhibits G cluster_workflow Preclinical Evaluation Workflow A In Vitro Screening (Panel of Cancer Cell Lines) B Identify Most Sensitive Cell Line (e.g., HCT116) A->B IC50 Data C Develop Cell Line-Derived Xenograft (CDX) Model B->C Model Selection D In Vivo Efficacy Study (Tumor Growth Inhibition) C->D Test Compound

Caption: Logical workflow for preclinical anticancer drug testing.

Experimental Protocol 2: Murine Xenograft Model for Efficacy Testing

This protocol describes a cell line-derived xenograft (CDX) study to assess the antitumor efficacy of N-[4-(4-chlorophenoxy)phenyl]benzamide. [6]The HCT116 cell line is chosen based on its high sensitivity in the in vitro assays.

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice, which lack a functional thymus and cannot mount an effective immune response against human cells.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells suspended in Matrigel into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% CMC/0.1% Tween 80 in water)

    • N-[4-(4-chlorophenoxy)phenyl]benzamide (e.g., 25 mg/kg, daily oral gavage)

    • N-[4-(4-chlorophenoxy)phenyl]benzamide (e.g., 50 mg/kg, daily oral gavage)

    • Positive Control (a standard-of-care chemotherapeutic)

  • Dosing and Monitoring: Administer the compound or vehicle for 21 consecutive days. Measure tumor volume and body weight 2-3 times per week.

  • Efficacy Endpoint: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

  • Toxicity Assessment: Monitor animal health and body weight changes. A body weight loss of over 20% is typically considered a sign of unacceptable toxicity.

Part 3: Data Integration and In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to determine if the promising in vitro results translate into meaningful in vivo efficacy. This cross-validation is the cornerstone of a successful preclinical package.

Summarizing and Comparing Datasets

A direct comparison of the in vitro potency and in vivo efficacy is essential for building an IVIVC. [7] Hypothetical In Vitro vs. In Vivo Data Summary:

ParameterHCT116 Colon Cancer Model
In Vitro Potency (IC50) 1.8 µM
In Vivo Dose 1 25 mg/kg, daily
In Vivo Efficacy (TGI) at Dose 1 45%
In Vivo Dose 2 50 mg/kg, daily
In Vivo Efficacy (TGI) at Dose 2 75%
Tolerability (Body Weight Change) < 5% loss at both doses
Establishing the Correlation: The Path from Lab Bench to Preclinical Success

A strong correlation exists if the in vitro potency is predictive of the in vivo outcome. For an anticancer agent, this means that achieving plasma concentrations in the animal model that are multiples of the in vitro IC50 should lead to significant tumor growth inhibition.

Causality and Interpretation:

  • Successful Correlation: The observed 75% TGI at 50 mg/kg suggests that the compound reaches sufficient concentrations in the tumor to engage its target (p38α MAPK) and exert a biological effect, as predicted by the low micromolar IC50 in vitro.

  • Potential for Discrepancy: A lack of correlation could arise from poor pharmacokinetic properties (e.g., low oral absorption, rapid metabolism), preventing the drug from reaching effective concentrations in vivo. [8]This would necessitate formulation improvements or chemical modification.

G cluster_ivivc In Vitro to In Vivo Correlation Logic InVitro In Vitro Potency (IC50 = 1.8 µM) PK Pharmacokinetics (PK) (Dosing, Absorption, Metabolism) InVivo In Vivo Efficacy (Tumor Growth Inhibition) InVitro->InVivo Predicts Exposure In Vivo Exposure (Plasma/Tumor Concentration) PK->Exposure Determines Exposure->InVivo Drives Decision Go/No-Go Decision for Further Development InVivo->Decision

Caption: The logical framework for correlating in vitro and in vivo data.

Trustworthiness Through Self-Validating Systems

Every protocol described is designed to be a self-validating system. The inclusion of negative (vehicle) and positive controls in both in vitro and in vivo experiments is non-negotiable. For instance, in the xenograft study, the vehicle group establishes the baseline tumor growth rate, while a standard-of-care agent validates the model's responsiveness to therapeutic intervention. This rigorous approach ensures that the observed effects are directly attributable to the test compound, lending high confidence to the go/no-go decisions that follow.

Conclusion

This guide presents a validated, logical, and efficient pathway for the preclinical assessment of N-[4-(4-chlorophenoxy)phenyl]benzamide as a potential anticancer agent. By systematically determining its in vitro potency and mechanism, followed by a well-designed in vivo efficacy study, researchers can establish a robust in vitro-in vivo correlation. This crucial linkage not only validates the compound's therapeutic hypothesis but also provides the foundational data required to justify its advancement toward clinical development. This integrated approach minimizes risk, optimizes resource allocation, and ultimately accelerates the delivery of novel therapies to patients.

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A Comparative Analysis of the Binding Modes of N-Phenylbenzamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the N-phenylbenzamide (or benzanilide) scaffold has emerged as a privileged structure, demonstrating remarkable versatility in its ability to interact with a diverse array of biological targets. This guide provides a comparative analysis of the binding modes of N-phenylbenzamide derivatives across four distinct protein classes: the Grb7 SH2 domain, p38 MAPK, Mycobacterium tuberculosis QcrB, and the G protein-coupled receptor 35 (GPR35). By examining the specific molecular interactions that govern these associations, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships (SAR) that can be leveraged for the rational design of novel therapeutics.

The N-Phenylbenzamide Scaffold: A Versatile Pharmacophore

The N-phenylbenzamide core, characterized by two phenyl rings connected by an amide linker, offers a unique combination of rigidity and conformational flexibility. This allows for the precise positioning of substituents to engage in a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues that constitute a protein's binding pocket. The diverse biological activities of N-phenylbenzamide derivatives, ranging from enzyme inhibition to receptor agonism, underscore the adaptability of this chemical scaffold.

Case Study 1: Antagonism of the Grb7 SH2 Domain

The Growth factor receptor-bound protein 7 (Grb7) is an adaptor protein implicated in cancer cell proliferation and migration.[1] Its Src Homology 2 (SH2) domain is a key mediator of protein-protein interactions, making it an attractive target for anticancer drug development.[1][2]

Binding Mode of Phenylbenzamide-Based Antagonists

While a co-crystal structure of an N-phenylbenzamide with the Grb7 SH2 domain is not publicly available, virtual screening and experimental binding studies have identified phenylbenzamide-based antagonists.[1] Molecular docking studies, informed by the known structure of the Grb7 SH2 domain, suggest a binding mode where the N-phenylbenzamide scaffold occupies the phosphotyrosine (pY) binding pocket.

Key interactions likely involve:

  • Hydrogen Bonding: The amide linker of the N-phenylbenzamide can form hydrogen bonds with conserved residues in the pY binding pocket, such as arginine and serine.[2]

  • Hydrophobic Interactions: The phenyl rings of the scaffold can engage in hydrophobic interactions with nonpolar residues lining the binding pocket.

  • π-π Stacking: Aromatic stacking interactions between the phenyl rings and tyrosine or phenylalanine residues in the binding site can further stabilize the complex.

The binding of these antagonists can be either enthalpically or entropically driven, highlighting the nuanced nature of these interactions.[1]

Experimental Workflow: Characterizing Grb7 SH2 Domain Binding

experimental_workflow_grb7 cluster_0 Virtual Screening cluster_1 Biophysical Validation cluster_2 In Vitro Assay vs Shape-based & 2D Similarity Searches thermofluor Thermofluor (DSF) vs->thermofluor Identified Hits itc Isothermal Titration Calorimetry (ITC) thermofluor->itc Hit Confirmation cell_prolif Cell Proliferation Assay (e.g., MDA-MB-468 cells) itc->cell_prolif Confirmed Binders

Caption: Workflow for identifying and validating Grb7 SH2 domain antagonists.

Case Study 2: Dual Binding Modes in p38 MAPK Inhibition

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses, making it a prime target for the treatment of various inflammatory diseases.[3] N-phenylbenzamide derivatives and related diaryl ureas have been developed as potent p38 MAPK inhibitors, exhibiting two distinct binding modes.[4]

ATP-Competitive Binding Mode

The majority of p38 MAPK inhibitors, including some N-phenylbenzamide derivatives, are ATP-competitive. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. The key interaction for this binding mode is a hydrogen bond between a nitrogen atom in the inhibitor (often in a pyridine ring) and the backbone amide of Met109 in the hinge region of the kinase.[5][6]

Allosteric Binding Mode

A distinct class of diaryl urea inhibitors, structurally related to N-phenylbenzamides, binds to a novel allosteric site on p38 MAPK.[3] This binding is dependent on a significant conformational change in the highly conserved Asp-Phe-Gly (DFG) motif at the activation loop, transitioning from a "DFG-in" to a "DFG-out" conformation.[7][8] This allosteric binding stabilizes an inactive conformation of the kinase that is incompatible with ATP binding.

p38_binding_modes p38 p38 MAPK ATP Binding Site Allosteric Site atp_inhibitor ATP-Competitive N-Phenylbenzamide atp_inhibitor->p38:atp Binds to active site allo_inhibitor Allosteric Diaryl Urea allo_inhibitor->p38:allo Binds to allosteric site

Caption: Two distinct binding modes of inhibitors targeting p38 MAPK.

Data Summary: p38 MAPK Inhibitors
Compound ClassBinding ModeKey InteractionsConsequence
N-Phenylbenzamide (ATP-competitive)OrthostericHydrogen bond with Met109 (hinge region)Prevents ATP binding
Diaryl Urea (Allosteric)AllostericInduces "DFG-out" conformationStabilizes inactive kinase state

Case Study 3: Targeting QcrB in Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. The cytochrome bcc complex, a crucial component of the electron transport chain, has emerged as a promising target.[9] Specifically, the QcrB subunit is the target of several classes of inhibitors, including N-phenylbenzamide derivatives.[10][11]

Putative Binding Mode of N-Phenylbenzamide Inhibitors

While a co-crystal structure of an N-phenylbenzamide with Mtb QcrB is not yet available, the binding mode can be inferred from related inhibitors and resistance mutations. The potent QcrB inhibitor TB47, a structural analogue of Q203, is predicted to form hydrogen bond interactions with residue E314 in Mtb QcrB.[11] It is plausible that N-phenylbenzamide inhibitors occupy a similar binding pocket, with the amide moiety participating in key hydrogen bonding interactions. Structure-activity relationship studies have shown that modifications to the phenyl rings significantly impact the inhibitory activity, suggesting that these rings engage in critical hydrophobic and/or aromatic interactions within the binding site.[10]

Case Study 4: Agonism of the G Protein-Coupled Receptor 35 (GPR35)

GPR35 is an orphan G protein-coupled receptor that has been implicated in various physiological processes, including inflammation and pain.[2] The discovery of potent and selective agonists is crucial for elucidating its biological function and therapeutic potential. N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent GPR35 agonists.

In Silico Modeling of the GPR35 Binding Pocket

Given the challenges in obtaining experimental structures of GPCRs, molecular docking and pharmacophore modeling are invaluable tools for predicting ligand binding modes.[8][12][13][14] Docking studies of GPR35 agonists, such as derivatives of 1,3-phenylene bis-oxalamide, suggest that the amide groups form crucial hydrogen bonds with polar residues within the transmembrane helices.[12][15][16][17] The phenyl rings of N-phenylbenzamide agonists likely occupy hydrophobic pockets within the receptor, contributing to binding affinity and selectivity. The tetrazolyl group in potent N-[2-(1H-tetrazol-5-yl)phenyl]benzamide agonists is likely a key pharmacophoric feature, potentially engaging in ionic or hydrogen bonding interactions.

Comparative Analysis of Binding Modes

The N-phenylbenzamide scaffold demonstrates remarkable adaptability in its interactions with diverse protein targets.

  • Hydrogen Bonding: The central amide linker is a consistent hydrogen bond donor and acceptor across all four targets, highlighting its importance as a key pharmacophoric feature.

  • Hydrophobic and Aromatic Interactions: The two phenyl rings are crucial for engaging in hydrophobic and π-π stacking interactions, which contribute significantly to binding affinity and selectivity. The specific nature of these interactions is dictated by the topology and amino acid composition of the respective binding pockets.

  • Conformational Flexibility: The ability of the N-phenylbenzamide scaffold to adopt different conformations is evident in the distinct binding modes observed for p38 MAPK inhibitors. This highlights the importance of considering protein flexibility in drug design.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare the protein and ligand solutions in the same buffer to minimize heat of dilution effects. The protein concentration should be in the range of 10-100 µM, and the ligand concentration should be 10-20 times higher than the protein concentration.

  • Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters on the ITC instrument.

  • Titration: Inject small aliquots of the ligand solution into the protein solution in the sample cell.

  • Data Analysis: Integrate the heat changes associated with each injection and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation: Immobilize the protein of interest onto a sensor chip surface.

  • Ligand Injection: Inject a series of concentrations of the N-phenylbenzamide derivative over the sensor surface.

  • Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand.

  • Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Molecular Docking
  • Protein and Ligand Preparation: Prepare the 3D structures of the protein target and the N-phenylbenzamide ligand. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Binding Site Definition: Define the binding site on the protein, either based on experimental data or using a blind docking approach.

  • Docking Simulation: Use a docking algorithm to explore the conformational space of the ligand within the defined binding site and score the different binding poses.

  • Pose Analysis: Analyze the top-scoring docking poses to identify the most likely binding mode and the key molecular interactions.

Conclusion

The N-phenylbenzamide scaffold is a versatile and valuable starting point for the design of small molecule modulators of a wide range of biological targets. This comparative analysis of its binding modes in the Grb7 SH2 domain, p38 MAPK, M. tuberculosis QcrB, and GPR35 reveals the key principles that govern its molecular recognition. A thorough understanding of these interactions, facilitated by a combination of experimental and computational techniques, is essential for the successful development of novel N-phenylbenzamide-based therapeutics.

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Safety Operating Guide

Proper Disposal Procedures: N-[4-(4-chlorophenoxy)phenyl]benzamide

[1]

Executive Summary & Chemical Identity

N-[4-(4-chlorophenoxy)phenyl]benzamide is a halogenated aromatic amide characterized by high lipophilicity and potential environmental persistence.[1] Structurally, it consists of a benzamide moiety linked to a chlorinated diphenyl ether. Due to the presence of the chlorine substituent and the stable ether linkage, this compound must be managed as Halogenated Organic Waste .

Improper disposal poses significant risks to aquatic ecosystems and may violate federal (RCRA) and local environmental regulations. This guide provides a self-validating protocol for the safe containment, handling, and disposal of this specific compound in a research setting.

Physicochemical Profile (Estimated based on SAR*)
PropertyCharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Dust generation requires respiratory protection.[1]
Solubility Low (Water), High (DMSO, DCM)Do not dispose of down drains.
Stability StableWill not degrade quickly; requires incineration.[1]
Hazard Class Irritant, Aquatic ToxinSegregate from municipal waste.
Waste Code Non-specific HalogenatedDispose via High-Temp Incineration.[1]

*SAR: Structure-Activity Relationship used for risk assessment in the absence of compound-specific empirical data.[1]

Hazard Assessment & Safety Protocols

Before disposal, the researcher must acknowledge the "Worst-Case" hazard potential based on the Chlorinated Diphenyl Ether substructure.[1]

  • Aquatic Toxicity: Chlorinated aromatics are frequently toxic to aquatic life with long-lasting effects.[1] Zero discharge to sewer systems is mandatory.

  • Persistence: The ether linkage and chlorination confer resistance to biological degradation.[1]

  • Irritation: Amides are potential skin and eye irritants.[1][2][3]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of particulates during weighing/transfer.[1]
Dermal Nitrile Gloves (Double gloving recommended)Prevents transdermal absorption of lipophilic compounds.
Ocular Chemical Safety GogglesProtects against dust ingress and splashes.[1]
Body Lab Coat (Buttoned) + Tyvek SleevesMinimizes clothing contamination.[1]

Waste Segregation & Disposal Workflow

The core requirement for N-[4-(4-chlorophenoxy)phenyl]benzamide is segregation from non-halogenated waste streams to ensure proper incineration.[1]

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures the compound ends up in the correct waste stream, preventing costly cross-contamination.

WasteSegregationStartWaste GenerationFormCheckWhat is the physical state?Start->FormCheckSolidSolid / PowderFormCheck->SolidPure CompoundLiquidSolution / Mother LiquorFormCheck->LiquidDissolvedDebrisContaminated PPE/SharpsFormCheck->DebrisWipes/GlovesHaloBinSolid Waste Bin(Label: Halogenated Organic Solid)Solid->HaloBinDouble Bag & TagSolventCheckSolvent Type?Liquid->SolventCheckDebris->HaloBinIf Soft (Wipes)SharpsBiohazard/Sharps Bin(Label as Chem Contaminated)Debris->SharpsIf SharpHaloLiqCarboy: Halogenated Solvents(Red Tag)SolventCheck->HaloLiqContains DCM, Chloroform,or Compound ItselfNonHaloLiqCarboy: Non-Halogenated(Do NOT Use)SolventCheck->NonHaloLiqOnly if <1% Halogen (Risk)NonHaloLiq->HaloLiqOverride: Treat as Halogenated

Caption: Decision logic for segregating N-[4-(4-chlorophenoxy)phenyl]benzamide waste streams.

Detailed Procedures
A. Solid Waste (Pure Compound)
  • Containment: Place the solid waste into a clear polyethylene bag.

  • Double Bagging: Seal the first bag and place it into a second bag to prevent exterior contamination.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: N-[4-(4-chlorophenoxy)phenyl]benzamide.[1]

    • Constituents: 100%.[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Disposal: Deposit into the Halogenated Solid Waste drum.

B. Liquid Waste (Solutions)

Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute classifies the entire mixture as halogenated waste in many jurisdictions to ensure incineration.

  • Collection: Pour into the Halogenated Waste Carboy .

  • Rinsing: Triple rinse the original vessel with a small amount of compatible solvent (e.g., Acetone) and add rinsate to the same carboy.

  • Logging: Record the volume and estimated concentration on the carboy log sheet.

C. Contaminated Debris (Empty Vials, Wipes)
  • Vials: If the vial contains residual solid, treat as Solid Waste. If triple-rinsed, it may be treated as glass waste (check local EHS rules), but the safest route is Sharps/Broken Glass Container designated for chemical waste.[1]

  • Wipes: Bench paper and Kimwipes used for cleaning must go into the Halogenated Solid Waste bin, not regular trash.

Emergency Spill Response

In the event of a spill, rapid containment prevents spread to floor drains or HVAC intakes.

Diagram 2: Spill Response Protocol

SpillResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessDrySpillDry Powder SpillAssess->DrySpillWetSpillLiquid/Solution SpillAssess->WetSpillActionDryDampen with inert oil/solventto suppress dustDrySpill->ActionDryPrevent AerosolActionWetApply Absorbent Pads(Vermiculite/Pig Mat)WetSpill->ActionWetContain SpreadCleanupScoop into HazWaste BagActionDry->CleanupActionWet->CleanupDeconWash area with soap/waterCollect rinsateCleanup->Decon

Caption: Operational workflow for containing and cleaning spills of N-[4-(4-chlorophenoxy)phenyl]benzamide.

Spill Cleanup Steps[1][4][5]
  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]

  • PPE Up: Don nitrile gloves, lab coat, goggles, and N95 respirator.

  • Containment:

    • Powder: Do not dry sweep.[1] Cover with a solvent-dampened paper towel (e.g., ethanol) to suppress dust, then scoop.[1]

    • Liquid: Surround with absorbent boom or pads.[1][4]

  • Disposal: Place all cleanup materials into the Halogenated Solid Waste bin.

  • Decontamination: Scrub the surface with a detergent solution.[1] Collect the wash water with absorbent pads and dispose of as hazardous waste.[1]

Regulatory & Compliance Framework

Compliance relies on categorizing the waste correctly under the Resource Conservation and Recovery Act (RCRA) or local equivalents.

  • Waste Characterization: Due to the halogen content, this material is unsuitable for fuel blending (energy recovery) in standard boilers. It requires High-Temperature Incineration with acid gas scrubbing.[1]

  • EPA Waste Codes (Guidance):

    • While not a "P" or "U" listed waste specifically, it falls under the characteristic of Toxic (if TCLP is performed) or simply "Non-regulated chemical waste" managed as Halogenated Organic .

    • Best Practice: Label as "Halogenated Organic Waste - Toxic" to ensure the disposal facility routes it to the correct incinerator.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • PubChem. (2025).[5][6][7][8] 4-Chlorobenzanilide (Structural Analog Hazard Data). National Library of Medicine.[1]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.[1]

  • Fisher Scientific. (2025).[9] Safety Data Sheet: 4-Chlorobenzanilide (Surrogate SDS).

Personal protective equipment for handling N-[4-(4-chlorophenoxy)phenyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational manual for the safe handling of N-[4-(4-chlorophenoxy)phenyl]benzamide . As a Senior Application Scientist, I have structured this content to bridge the gap between theoretical safety data and practical laboratory execution.

Given the specific structural characteristics of this compound (a lipophilic, chlorinated aromatic amide), this guide adopts a Control Banding (CB) approach. In the absence of a compound-specific Occupational Exposure Limit (OEL), we treat this material as a Performance-Based Control Level 3 (PBCL-3) substance—potent, potentially bio-active, and requiring strict containment.

Hazard Identification & Risk Logic

The "Why" Behind the Protocol: This molecule features a p-chlorophenoxy moiety linked to a benzamide. Structurally, this resembles precursors to benzoylurea insecticides (e.g., Lufenuron) and certain pharmaceutical intermediates.

  • Lipophilicity: The chlorophenoxy group significantly increases lipid solubility. Risk: Enhanced dermal absorption potential compared to simple benzamides.

  • Physical State: Likely a crystalline solid. Risk: High potential for electrostatic charging and aerosolization during weighing.

  • Toxicological Prediction (SAR): Based on Structure-Activity Relationships (SAR), anticipated hazards include:

    • H315/H319: Skin and severe eye irritation.[1][2][3]

    • H335: Respiratory tract irritation.[3][4]

    • H410: High toxicity to aquatic life (requires specific disposal protocols).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The following system is designed to create redundancy.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 (Minimum) or P100 Half-Mask Particulate Control: If handling >100 mg outside a biosafety cabinet, a P100 is required to capture fine dusts (0.3 micron efficiency).
Dermal (Hands) Double Gloving Strategy 1. Inner: 4-mil Nitrile (Purple/Blue)2. Outer: 5-mil Extended Cuff Nitrile (Orange/Green)Permeation Break: The outer glove protects against mechanical failure; the inner glove prevents contact during doffing. The chlorophenoxy group can permeate latex rapidly; Nitrile is mandatory.
Dermal (Body) Tyvek® Lab Coat (Closed front, knit cuffs)Fomite Reduction: Cotton coats trap dust in fibers, creating a secondary exposure source. Tyvek sheds particulates.
Ocular Chemical Splash Goggles (Indirect Vent)Aerosol Defense: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.

Operational Workflow: Handling & Solubilization

This protocol minimizes the "Puff Effect"—the aerosolization of powder when solvent is added.

Step 1: Engineering Controls Setup
  • Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm) or Powder Weighing Station.

  • Static Control: Place an ionizing fan or antistatic gun inside the hood.

    • Reasoning: Chlorinated aromatics are prone to static buildup. Static discharge can scatter milligrams of potent compound onto your gloves/bench.

Step 2: The "Inverted Transfer" Weighing Method
  • Tare the weighing boat/vial before opening the source container.

  • Do not spatula powder into a vial containing solvent.

  • Transfer solid to the dry vial first.

  • Solvent Addition: Direct the solvent stream down the side of the vial wall, allowing it to wash over the powder gently.

    • Why: Shooting solvent directly onto powder displaces air rapidly, ejecting a plume of toxic dust (the Puff Effect).

Step 3: Decontamination (The "Solvent-Surfactant" Sandwich)

Water alone is ineffective due to the compound's lipophilicity.

  • Wipe 1: Ethanol or Isopropanol wipe (Solubilizes the organic residue).

  • Wipe 2: Detergent/Water wipe (Removes the solvent film and emulsifies).

  • Wipe 3: Dry paper towel (Physical removal).

Visualization of Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the operational workflow.

Figure 1: PPE Selection Logic (Control Banding)

PPE_Logic Start Start: Handling N-[4-(4-chlorophenoxy)phenyl]benzamide Quantity Quantity to Handle? Start->Quantity Small < 10 mg (Solid) Quantity->Small Large > 10 mg (Solid) or Solution Prep Quantity->Large Hood Engineering Control: Standard Fume Hood Small->Hood Containment Engineering Control: Powder Containment Hood / Glovebox Large->Containment PPE_Level1 PPE Level A: Nitrile Gloves x2 Lab Coat Safety Glasses Hood->PPE_Level1 PPE_Level2 PPE Level B: Nitrile Gloves x2 (Ext. Cuff) Tyvek Sleeves/Coat P100 Respirator (if open sash) Containment->PPE_Level2

Caption: Decision matrix for selecting PPE based on quantity handled. Higher quantities trigger stricter containment due to aerosolization risks.

Figure 2: Safe Solubilization Workflow

Solubilization_Workflow Step1 1. Static Neutralization (Ionizer ON) Step2 2. Dry Transfer (Powder to Vial) Step1->Step2 Prevent Scattering Step3 3. Solvent Addition (Wall-Wash Method) Step2->Step3 Avoid Puff Effect Step4 4. Cap & Vortex (Closed System) Step3->Step4 Step5 5. Wet Wipe Decon (Ethanol -> Soap) Step4->Step5 Final Cleanup

Caption: Step-by-step workflow to minimize aerosol generation during the critical solubilization phase.

Waste Disposal & Emergency Response

Disposal Protocol:

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid." Do not dispose of in regular trash.

  • Liquid Waste: Segregate into "Halogenated Organic Solvents." The chlorine atom requires high-temperature incineration to prevent dioxin formation during waste processing.

  • Aquatic Protection: Under no circumstances should this compound enter sink drains. It is predicted to be highly toxic to aquatic invertebrates (LC50 < 1 mg/L).

Emergency Spills:

  • Evacuate the immediate area if dust is airborne.[4]

  • Don PPE: P100 respirator, double gloves, goggles.

  • Cover: Gently cover the spill with a solvent-dampened paper towel to suppress dust.

  • Scoop: Use a plastic scoop or dustpan (dedicated for hazmat).

  • Clean: Apply the Ethanol -> Detergent wash cycle described in Section 3.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[5] CDC. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

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